Hexaethylene glycol phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C42H61N2O10P |
|---|---|
Peso molecular |
784.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |
Clave InChI |
ZTCKUVQHKIMCLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Hexaethylene Glycol (HEG) Spacers in Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Role of Non-Nucleosidic Spacers
In the design and synthesis of modified oligonucleotides for therapeutic and diagnostic applications, the inclusion of non-nucleosidic linkers, or spacers, is a critical strategy for enhancing functionality. Among the most widely used is the Hexaethylene Glycol (HEG) spacer, also known as Spacer 18. This 18-atom chain (12 carbons and 6 oxygens) is a flexible and hydrophilic linker that can be incorporated at the 5'-end, 3'-end, or internally within an oligonucleotide sequence.[1][2] Its unique physicochemical properties allow it to serve multiple functions, from reducing steric hindrance and improving solubility to blocking enzymatic degradation and enabling complex structural formations. This guide provides a comprehensive technical overview of the core functions of HEG spacers, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.
Core Properties and Functions of HEG Spacers
The utility of the HEG spacer is derived from its distinct chemical properties:
-
Hydrophilicity: The ethylene (B1197577) glycol repeats make the spacer highly water-soluble. This property is leveraged to improve the overall solubility of oligonucleotides, which is particularly beneficial when conjugating them to hydrophobic moieties like fluorescent dyes or therapeutic payloads.[2]
-
Flexibility: The long, rotatable chain provides significant conformational flexibility.[3] This is crucial for ensuring that both the oligonucleotide and any attached functional groups can adopt their optimal conformations without interfering with one another. This flexibility helps reduce steric hindrance, which can otherwise impede hybridization or the function of a conjugated molecule.[3]
-
Nuclease Resistance: As a non-nucleosidic modification, the HEG spacer itself is not a substrate for nucleases. When placed at the 3'-terminus, it can act as a blocker for 3'-exonucleases, which are a primary source of degradation in serum.[4] It can also prevent extension by DNA polymerases, a feature useful in applications like PCR probes.[2]
These properties translate into several key applications in oligonucleotide design.
Key Applications:
-
Conjugation of Functional Moieties: HEG spacers are frequently used to attach molecules such as fluorophores, quenchers, biotin, or therapeutic agents. The spacer arm physically separates the conjugate from the oligonucleotide, ensuring that the hybridization properties of the oligo are not compromised and the function of the attached molecule is retained.[5]
-
Surface Immobilization: In microarray and biosensor applications, HEG spacers provide the necessary distance between the oligonucleotide probe and the solid support, facilitating more efficient target hybridization by minimizing surface interference.[1][5]
-
Structural Scaffolding: The flexibility of the HEG spacer can be used to form non-nucleotidic hairpin loops or other defined secondary structures within a DNA or RNA strand.[1]
-
Improving Pharmacokinetics: In therapeutic oligonucleotides like antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), PEGylation (conjugating polyethylene (B3416737) glycol chains, of which HEG is a monomer unit) is a common strategy to improve drug stability, solubility, and circulation half-life.[6][7]
Quantitative Data: Impact of HEG Spacers on Oligonucleotide Properties
The precise quantitative impact of incorporating a HEG spacer is highly dependent on the oligonucleotide sequence, the position of the spacer (5', 3', or internal), and the experimental conditions. While exact values require empirical determination for each unique construct, the following table summarizes the generally observed effects.
| Property | Effect of HEG Spacer Incorporation | Rationale & Notes |
| Thermal Stability (Tm) | Typically a slight decrease (destabilization) when placed internally. | The non-nucleosidic spacer disrupts the continuity of base stacking interactions, which are a major contributor to duplex stability. The magnitude of the decrease is sequence-dependent. Phosphorothioate modifications, often used for nuclease resistance, also lower Tm by 0.5-1.5°C per linkage.[4] |
| Nuclease Resistance | Increased half-life in serum, particularly with 3'-end placement. | The HEG moiety acts as a cap that sterically hinders the approach of 3'-exonucleases, the predominant nuclease type in serum.[4][8] Unmodified oligonucleotides are typically degraded within minutes in serum, whereas modified versions can have half-lives of several hours or more.[4][9] |
| Hybridization Efficiency | Can increase, especially for surface-immobilized probes. | By reducing steric hindrance from the solid support, the spacer makes the probe more accessible to its target in solution, leading to improved hybridization kinetics and signal.[5] |
| Conjugation Efficiency | Can be reduced in some contexts, such as on gold nanoparticles. | For nanoparticle conjugation, the flexible spacer can lead to coiling effects on the particle surface, which may limit the number of oligonucleotides that can be attached compared to shorter, more rigid linkers.[3] |
Experimental Protocols
Protocol for Incorporating a HEG Spacer During Oligonucleotide Synthesis
This protocol describes the standard phosphoramidite (B1245037) cycle for solid-phase synthesis, highlighting the step where a HEG spacer phosphoramidite is introduced.
Principle: Automated oligonucleotide synthesis occurs in a cyclical four-step process (Deprotection, Coupling, Capping, Oxidation) on a solid support, typically controlled pore glass (CPG).[10] The HEG spacer is introduced as a phosphoramidite monomer in the same manner as a standard nucleoside.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
HEG Spacer Phosphoramidite (Spacer 18-CE Phosphoramidite)
-
Anhydrous Acetonitrile (ACN)
-
Activator solution (e.g., Dicyanoimidazole - DCI)
-
Capping Solution (e.g., Acetic Anhydride/Lutidine/THF)
-
Oxidizing Solution (e.g., Iodine/Water/Pyridine)
-
Deblocking Solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection Solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
Procedure:
-
Synthesis Initiation: The synthesis begins with the first nucleoside pre-attached to the CPG support inside a synthesis column. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.
-
Step 1: Deprotection (Deblocking): The DMT group is removed by flushing the column with the deblocking solution. This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling:
-
To add a standard nucleoside, the corresponding phosphoramidite and activator are delivered to the column.
-
To add the HEG spacer, the HEG Spacer Phosphoramidite is delivered to the column along with the activator. The reaction couples the phosphoramidite to the free 5'-hydroxyl group of the growing chain.
-
Note: While standard coupling times are ~30 seconds, some modified phosphoramidites may require extended coupling times (e.g., 5-10 minutes) to ensure high efficiency.[11]
-
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups (failure sequences) are acetylated using the capping solution. This prevents them from participating in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[10]
-
Cycle Repetition: The four-step cycle is repeated for each subsequent nucleoside or modifier until the full-length oligonucleotide is synthesized.
-
Final Cleavage and Deprotection: After the final cycle, the column is flushed with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: The final product is purified, typically by HPLC, to remove failure sequences and other impurities.
Protocol for Nuclease Resistance Assay in Serum
Principle: This assay evaluates the stability of a HEG-modified oligonucleotide against a control by incubating them in fetal bovine serum (FBS), which contains a complex mixture of nucleases. The degradation is monitored over time by polyacrylamide gel electrophoresis (PAGE).[12][13]
Materials:
-
HEG-modified oligonucleotide (5'-labeled with a fluorescent dye, e.g., FAM)
-
Unmodified control oligonucleotide (same sequence, also 5'-labeled)
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris, 500 mM NaCl, 10 mM EDTA, pH 8.0)
-
Proteinase K
-
Gel Loading Buffer (e.g., containing formamide (B127407) and tracking dyes)
-
15-20% Polyacrylamide/Urea denaturing gel
-
TBE Buffer
-
Fluorescence gel imager
Procedure:
-
Oligonucleotide Preparation: Resuspend the labeled HEG-modified and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup:
-
For each oligonucleotide and each time point (e.g., 0, 1, 4, 8, 24 hours), prepare a reaction tube.
-
In each tube, combine 5 µL of 100 µM oligo with 45 µL of FBS to create a 50% serum solution with a final oligo concentration of 10 µM.
-
The '0 hour' sample should have the FBS added immediately before stopping the reaction.
-
-
Incubation: Incubate all tubes at 37°C. At each designated time point, remove the corresponding tube and immediately stop the nuclease activity by heating at 95°C for 5 minutes.[14] Place on ice.
-
Proteinase K Digestion (Optional but Recommended): To improve gel resolution, digest serum proteins by adding Proteinase K to each sample and incubating at 37°C for 30 minutes.[14]
-
Sample Preparation for PAGE: To 10 µL of each reaction, add 10 µL of gel loading buffer. Heat at 95°C for 5 minutes to denature the oligonucleotides.
-
Gel Electrophoresis: Load the samples onto a 15-20% denaturing polyacrylamide gel. Run the gel in TBE buffer until the tracking dye has migrated an appropriate distance.
-
Analysis:
-
Image the gel using a fluorescence imager set to detect the FAM label.
-
The full-length, intact oligonucleotide will appear as a distinct band. Degraded fragments will appear as a smear or smaller bands below the main band.
-
Quantify the intensity of the full-length band at each time point relative to the 0-hour time point to determine the percentage of intact oligonucleotide remaining.
-
Plot the percentage of intact oligonucleotide versus time to determine the half-life (T₁/₂) for both the modified and control sequences.[8]
-
Protocol for Thermal Melting (Tm) Analysis
Principle: The melting temperature (Tm) is the temperature at which 50% of a double-stranded oligonucleotide duplex dissociates into single strands. It is determined by monitoring the absorbance at 260 nm (A₂₆₀) while slowly increasing the temperature. The A₂₆₀ increases as the duplex melts (hyperchromic effect).
Materials:
-
Oligonucleotide with HEG spacer
-
Complementary oligonucleotide strand
-
Unmodified control duplex (same sequence without spacer)
-
Tm Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier device)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Resuspend the oligonucleotides (e.g., modified oligo and its complement) in the Tm buffer to a final duplex concentration of 1-2 µM. Ensure a 1:1 molar ratio.
-
Prepare the unmodified control duplex in the same manner.
-
-
Annealing: To ensure proper duplex formation, heat the samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature over at least 30-45 minutes.[15]
-
Spectrophotometer Setup:
-
Place the cuvettes containing the annealed duplexes into the spectrophotometer's thermal block.
-
Set up the instrument's thermal melting program with the following parameters:
-
Starting Temperature: 20°C
-
Ending Temperature: 90°C
-
Ramp Rate: 0.5 - 1.0°C per minute[15]
-
Data Interval: Collect A₂₆₀ readings at every 0.5°C or 1.0°C.
-
Hold Time: 1 minute at the start and end temperatures.
-
-
-
Data Acquisition: Start the program. The instrument will slowly heat the samples while recording the A₂₆₀ at each temperature interval.
-
Data Analysis:
-
Plot the A₂₆₀ versus temperature to generate a melting curve.
-
The Tm is determined from the first derivative of this curve. The peak of the first derivative plot corresponds to the Tm.
-
Modern instrument software typically calculates the Tm automatically.
-
Compare the Tm of the HEG-modified duplex to the unmodified control duplex to determine the effect of the spacer (ΔTm).
-
Visualizations: Pathways and Workflows
Logical Relationship: HEG Spacer as a Functional Linker
This diagram illustrates the fundamental role of a HEG spacer in physically separating an oligonucleotide from a conjugated functional moiety, such as a fluorophore, to prevent steric hindrance.
Caption: Role of HEG spacer in preventing steric hindrance between an oligo and a functional moiety.
Experimental Workflow: From Synthesis to Functional Analysis
This diagram outlines the complete experimental workflow for creating and characterizing a HEG-modified oligonucleotide.
Caption: Workflow for synthesis and characterization of HEG-modified oligonucleotides.
Signaling Pathway: ASO Targeting of KRAS mRNA
This diagram conceptualizes how a HEG-linked Antisense Oligonucleotide (ASO) could be used in a therapeutic context to inhibit the expression of the KRAS oncogene, a key driver in many cancers.[6][16] The HEG spacer connects the ASO to a targeting ligand (e.g., GalNAc for liver uptake) to enhance delivery.
Caption: ASO-mediated silencing of KRAS mRNA translation to inhibit oncogenic signaling.
Conclusion
The Hexaethylene Glycol (HEG) spacer is a powerful and versatile tool in oligonucleotide chemistry. Its inherent flexibility and hydrophilicity allow researchers to rationally design sophisticated constructs for a wide array of applications, from basic research probes to advanced therapeutic agents. By providing steric relief, enhancing stability, and enabling the attachment of diverse functional molecules, the HEG spacer overcomes many common challenges in oligonucleotide design. Understanding its properties and the experimental methods used to characterize its effects is essential for professionals working at the forefront of nucleic acid research and drug development.
References
- 1. Spacer 18 Oligo Modifications from Gene Link [genelink.com]
- 2. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclease Resistance Design and Protocols [genelink.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. Targeting KRAS-dependent tumors with AZD4785, a high-affinity therapeutic antisense oligonucleotide inhibitor of KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Hexaethylene Glycol Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of hexaethylene glycol phosphoramidite (B1245037), a critical reagent in oligonucleotide synthesis, often referred to as Spacer Phosphoramidite 18. This document outlines the detailed methodologies for its preparation, purification, and characterization, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
Hexaethylene glycol (HEG) phosphoramidite is a widely used spacer molecule in the synthesis of modified oligonucleotides. Its hydrophilic and flexible 18-atom chain allows for the spatial separation of functional moieties, such as fluorescent dyes or biotin, from the oligonucleotide sequence, minimizing steric hindrance and potential quenching effects. This guide details a robust two-step synthetic pathway followed by a reliable purification protocol.
Synthetic Pathway Overview
The synthesis of hexaethylene glycol phosphoramidite proceeds in two primary steps:
-
Mono-DMT Protection of Hexaethylene Glycol: The first step involves the selective protection of one of the primary hydroxyl groups of hexaethylene glycol with a 4,4'-dimethoxytrityl (DMT) group. This is a crucial step to ensure regioselectivity in the subsequent phosphitylation reaction.
-
Phosphitylation: The remaining free hydroxyl group of the mono-DMT protected hexaethylene glycol is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final product.
Experimental Protocols
Synthesis of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol
This procedure is adapted from a general method for the chromatography-free synthesis of mono-DMT protected glycols.[1][2]
Materials:
-
Hexaethylene glycol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexaethylene glycol in anhydrous pyridine.
-
In a separate flask, dissolve DMT-Cl (1.0 equivalent) in a minimal amount of anhydrous pyridine.
-
Slowly transfer the DMT-Cl solution to the hexaethylene glycol solution via cannula transfer while stirring at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Remove the majority of the pyridine under reduced pressure.
-
Partition the residue between ethyl acetate and a 5% sodium bicarbonate solution.
-
Wash the organic layer four more times with 5% sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
The crude product is further purified by precipitation from a mixture of diethyl ether and hexane to yield the pure mono-DMT protected hexaethylene glycol.
Synthesis of this compound
This protocol is adapted from the phosphitylation of a hydroxyl group on a hexaethylene glycol derivative.[3]
Materials:
-
1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol
-
Anhydrous Dichloromethane (B109758) (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
n-hexane
-
Ethyl acetate (AcOEt)
-
Triethylamine (for silica (B1680970) gel slurry)
Procedure:
-
Dissolve 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol (1.0 equivalent) in anhydrous dichloromethane over 4Å activated molecular sieves.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 20-30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Purification Protocol
Purification of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol
As described in the synthetic protocol, a chromatography-free method involving extraction and precipitation is effective for purifying the mono-DMT protected intermediate.[1][2]
Purification of this compound
The crude phosphoramidite is purified using silica gel column chromatography.[3]
Procedure:
-
Prepare a slurry of silica gel in n-hexane containing a few drops of triethylamine.
-
Load the crude product onto the column.
-
Elute the column with a solvent system of n-hexane/ethyl acetate (7:3, v/v).
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure this compound as a colorless to light yellow oil.
Data Presentation
Reaction Yields and Purity
| Step | Product | Typical Yield | Purity |
| 1. Mono-DMT Protection | 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol | >80%[1][2] | >95% (by TLC/MS)[1][2] |
| 2. Phosphitylation | This compound | ~97%[3] | >98% (by ³¹P NMR) |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ³¹P NMR (CDCl₃) | ESI-MS (m/z) |
| 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol | C₃₃H₄₄O₉ | 584.69 g/mol | δ 7.45-7.20 (m, 9H, DMT), 6.85 (d, 4H, DMT), 3.79 (s, 6H, 2xOCH₃), 3.70-3.55 (m, 20H, OCH₂CH₂O), 3.20 (t, 2H, DMT-O-CH₂) | δ 158.4, 145.2, 136.3, 130.1, 128.2, 127.8, 126.7, 113.1 (DMT), 86.0 (DMT quat-C), 72.5, 70.7, 70.6, 70.4, 63.3, 61.7 (HEG), 55.2 (OCH₃) | N/A | [M+Na]⁺ calcd. 607.29, found 607.3 |
| This compound | C₄₂H₆₁N₂O₁₀P | 784.92 g/mol | δ 7.45-7.20 (m, 9H, DMT), 6.85 (d, 4H, DMT), 3.90-3.50 (m, 24H, HEG & OCH₂CH₂CN), 3.79 (s, 6H, 2xOCH₃), 3.20 (t, 2H, DMT-O-CH₂), 2.75 (m, 2H, N(CH(CH₃)₂)₂), 2.60 (t, 2H, CH₂CN), 1.18 (d, 12H, N(CH(CH₃)₂)₂) | δ 158.4, 145.2, 136.3, 130.1, 128.2, 127.8, 126.7, 113.1 (DMT), 117.7 (CN), 86.0 (DMT quat-C), 70.8, 70.6, 70.5, 69.4, 63.3, 62.2 (HEG), 58.5 (P-O-CH₂), 55.2 (OCH₃), 43.2 (N-CH), 24.6 (N-CH(CH₃)₂), 20.4 (P-O-CH₂CH₂CN) | δ 149.1, 149.0[3] | [M+H]⁺ calcd. 785.42, found 785.4; [M+Na]⁺ calcd. 807.40, found 807.4 |
Note: NMR and MS data for the target compounds are based on typical values for similar structures and data from related compounds found in the literature. Actual values may vary.
Conclusion
The synthesis and purification of this compound can be achieved through a straightforward and high-yielding two-step process. The chromatography-free purification of the mono-DMT protected intermediate simplifies the overall workflow. Subsequent phosphitylation and purification by silica gel chromatography provide the desired product in high purity, suitable for use in automated oligonucleotide synthesis. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
Hexaethylene Glycol Phosphoramidite: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of Hexaethylene Glycol Phosphoramidite (B1245037) in Oligonucleotide Synthesis.
Hexaethylene glycol phosphoramidite, commonly referred to as Spacer Phosphoramidite 18, is a key reagent in the chemical synthesis of modified oligonucleotides. Its primary function is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence. This technical guide provides a comprehensive overview of its chemical properties, applications, and a detailed experimental protocol for its use in solid-phase oligonucleotide synthesis.
Core Properties and Specifications
This compound is valued for its ability to create spatial separation between a functional moiety and the oligonucleotide itself, which can be critical for the proper functioning of the modified nucleic acid.[1][2] The hydrophilic nature of the hexaethylene glycol (HEG) chain also helps to maintain the solubility of the resulting oligonucleotide.
| Property | Value | Reference(s) |
| CAS Number | 125607-09-2 | [3] |
| Molecular Weight | 784.91 g/mol | |
| Molecular Formula | C₄₂H₆₁N₂O₁₀P | |
| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [] |
| Purity | Typically ≥98% | |
| Appearance | ||
| Solubility | Good in most organic solvents | [1] |
| Storage Conditions | -20°C in the dark, desiccated | [1] |
Applications in Research and Drug Development
The introduction of a hexaethylene glycol spacer can be advantageous in a variety of applications, including:
-
Quantitative PCR (qPCR) Probes: In probes like Scorpion™ primers, the HEG spacer separates the fluorophore and quencher from the primer, allowing for efficient quenching until the target is amplified and the probe hybridizes.[1]
-
Biotin and Other Ligand Attachment: The spacer arm provides distance between a ligand (e.g., biotin) and the oligonucleotide, reducing steric hindrance and improving the accessibility of the ligand for binding to its target (e.g., streptavidin).[1]
-
Therapeutic Oligonucleotides: In the development of antisense oligonucleotides and siRNAs, conjugating molecules like cholesterol via an HEG linker can enhance cellular uptake and biodistribution. The hydrophilic spacer can help to mitigate the poor solubility often associated with such lipophilic conjugates.
-
Formation of Secondary Structures: The flexible HEG linker can be used to form hairpin loops and other secondary structures in oligonucleotides.[]
-
Surface Immobilization: The spacer can be used to attach oligonucleotides to solid surfaces, such as microarrays, while ensuring the nucleic acid is accessible for hybridization.[]
Experimental Protocol: Solid-Phase Synthesis of a 5'-Cholesterol-Conjugated Oligonucleotide
This protocol is adapted from the synthesis of a 5'-cholesterol-conjugated G-quadruplex-forming oligomer. It outlines the general steps for incorporating a hexaethylene glycol-based modifier at the 5'-end of a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA phosphoramidites (dA, dC, dG, dT) and ancillary reagents for automated DNA synthesis (activator, capping reagents, oxidizing solution, deblocking solution).
-
This compound derivative (e.g., a cholesteryl-HEG phosphoramidite).
-
Anhydrous acetonitrile.
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
Triethylamine/pyridine solution (1:1, v/v).
Procedure:
-
Oligonucleotide Chain Assembly: The desired oligonucleotide sequence is assembled on the CPG solid support using a standard β-cyanoethyl phosphoramidite protocol on an automated DNA synthesizer. This involves sequential cycles of deblocking (detritylation), coupling, capping, and oxidation.
-
Incorporation of the HEG-Cholesterol Moiety:
-
Following the assembly of the nucleotide sequence, the terminal 5'-dimethoxytrityl (DMT) group is removed.
-
The cholesteryl-HEG phosphoramidite derivative is then coupled to the 5'-hydroxyl group of the oligonucleotide. The coupling time may need to be extended to ensure efficient reaction, for example, to 480 seconds.[5]
-
-
Oxidation: After the coupling of the final phosphoramidite, the phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Cleavage and Deprotection:
-
The 2-cyanoethyl protecting groups are removed from the phosphate backbone by treating the solid support with an anhydrous triethylamine/pyridine solution (1:1, v/v) at 50°C for 2 hours.
-
The oligonucleotide is then cleaved from the CPG support, and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 14 hours.
-
-
Purification: The crude oligonucleotide conjugate is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.
Workflow and Diagrams
The following diagrams illustrate the general workflow for solid-phase oligonucleotide synthesis and the logical relationship of incorporating a spacer phosphoramidite.
References
Technical Guide: Solubility and Handling of Hexaethylene Glycol Phosphoramidite in Acetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol phosphoramidite (B1245037), commonly known as Spacer Phosphoramidite 18, is a critical reagent used in solid-phase oligonucleotide synthesis.[1] Its primary function is to introduce a long, flexible, and hydrophilic spacer arm within an oligonucleotide sequence. This spacer is often used to distance functional moieties like fluorophores or biotin (B1667282) from the oligonucleotide itself, minimizing steric hindrance and improving the accessibility of the attached molecule.[1]
Acetonitrile (B52724) is the solvent of choice for the coupling step in phosphoramidite-based oligonucleotide synthesis due to its ability to dissolve the necessary reagents and its aprotic nature, which is crucial for the reaction's efficiency.[2] A comprehensive understanding of the solubility and handling of hexaethylene glycol phosphoramidite in acetonitrile is therefore paramount for achieving high coupling efficiencies and overall synthesis success. This guide provides a technical overview of its solubility characteristics, factors influencing it, and a standardized protocol for its determination.
Solubility Data
While definitive studies detailing the maximum solubility limit of this compound in acetonitrile are not prevalent in publicly available literature, extensive practical data from synthesis protocols demonstrate its high solubility. The compound is routinely used at standard concentrations that are significantly high, indicating that solubility is not a limiting factor under typical conditions.
The working concentrations used in automated oligonucleotide synthesizers provide a reliable baseline for its effective solubility. The following table summarizes these standard concentrations, converted to mg/mL for practical laboratory application.
| Molar Concentration (M) | Equivalent Concentration (mg/mL)¹ | Application Context | Source |
| 0.1 M | ~78.5 mg/mL | Recommended for automated and manual synthesis. | [2][3][4] |
| 0.067 M | ~52.6 mg/mL | Recommended for specific protocols (e.g., CleanAmp™). | [5] |
| 0.05 M | ~39.2 mg/mL | Common lower-end concentration for instruments. | [3] |
¹Calculations are based on a molecular weight of 784.9 g/mol for this compound.[6][7]
Factors Influencing Solubility and Solution Stability
The successful dissolution and stability of this compound are dependent on several critical factors that must be meticulously controlled.
-
Solvent Purity (Water Content): This is the most critical factor. Acetonitrile used for phosphoramidite solutions must be anhydrous, with a water content below 30 ppm, and ideally below 10 ppm.[3][8] Water can hydrolyze the phosphoramidite, reducing its reactivity and leading to failed coupling reactions. It is standard practice to use high-quality, DNA-synthesis-grade acetonitrile and to store the prepared phosphoramidite solution over activated molecular sieves (3Å or 4Å) to maintain an anhydrous state.[3][4]
-
Compound Purity: Impurities originating from the synthesis of the phosphoramidite can impact its solubility and performance.[3] Using high-purity reagents from reputable suppliers is essential.
-
Temperature: Dissolution is typically performed at ambient laboratory temperature. Phosphoramidite solutions are generally stable for 2-3 days when stored refrigerated (2 to 8°C) in an anhydrous environment.[9]
-
Lipophilicity: While most standard phosphoramidites dissolve well in acetonitrile, highly lipophilic variants may require solvents like dichloromethane (B109758) or a mixture of dichloromethane and acetonitrile.[3][5] Given the hydrophilic nature of the hexaethylene glycol chain, acetonitrile is the appropriate and effective solvent.
Experimental Protocol: Determination of Solubility
The following protocol outlines a standard method for determining the maximum solubility of this compound in anhydrous acetonitrile.
4.1 Materials and Equipment
-
This compound
-
Anhydrous acetonitrile (<30 ppm H₂O)
-
Analytical balance
-
Glass vials with inert gas-tight caps (B75204) (e.g., septa)
-
Vortex mixer and/or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Centrifuge capable of holding vials
-
Syringes and 0.2 µm PTFE syringe filters
-
Inert gas (Argon or Nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
4.2 Procedure
-
Preparation of Standard Curve:
-
Prepare a stock solution of known concentration (e.g., 10 mg/mL) of the phosphoramidite in anhydrous acetonitrile.
-
Perform a serial dilution to create a set of standards with known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).
-
Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a standard curve of signal response versus concentration.
-
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound (e.g., ~150 mg) to a pre-weighed vial. Record the exact mass.
-
Under a blanket of inert gas, add a known volume of anhydrous acetonitrile (e.g., 1.0 mL).
-
Seal the vial tightly.
-
-
Equilibration:
-
Vigorously mix the solution using a vortex mixer for 2-3 minutes.
-
Place the vial in a temperature-controlled environment (e.g., 25°C) and allow it to equilibrate for at least 24 hours. Intermittent agitation (e.g., magnetic stirring or shaking) is recommended to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually confirm that undissolved solid remains at the bottom of the vial.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully extract a known volume of the clear supernatant using a syringe, ensuring not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.
-
Precisely dilute the filtered supernatant with anhydrous acetonitrile to a concentration that falls within the linear range of your standard curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standard curve.
-
-
Calculation:
-
Using the standard curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of this compound in mg/mL at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the protocol for determining solubility.
Caption: Workflow for determining phosphoramidite solubility.
Conclusion
This compound exhibits high solubility in anhydrous acetonitrile, with standard working concentrations of 0.1 M (~78.5 mg/mL) being routinely achieved and recommended. The single most important variable for maintaining solution integrity is the strict control of water content in the solvent. While a precise upper solubility limit is not widely published, the established concentrations used in demanding applications like automated oligonucleotide synthesis confirm that solubility is well within the required range for robust and efficient performance. Adherence to proper handling and storage, particularly the use of anhydrous solvent and molecular sieves, is critical for success.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotage.com [biotage.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medkoo.com [medkoo.com]
- 7. DMT this compound | ChemGenes Products [chemgenes.com]
- 8. US6069243A - Process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Hexaethylene Glycol Phosphoramidite (Spacer Phosphoramidite 18): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly known by its commercial synonym Spacer Phosphoramidite 18, is a non-nucleosidic reagent widely utilized in the chemical synthesis of oligonucleotides. Its primary function is to introduce a long, flexible, and hydrophilic spacer arm within a nucleic acid sequence. This technical guide provides a comprehensive overview of its synonyms, chemical properties, applications in research and drug development, and detailed experimental protocols for its use.
Nomenclature and Chemical Properties
Hexaethylene glycol phosphoramidite is chemically identified as 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. It is a viscous oil that is soluble in anhydrous acetonitrile (B52724), the standard diluent used in oligonucleotide synthesis.
| Property | Value | References |
| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [1] |
| Chemical Name | 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |
| CAS Number | 125607-09-2 | |
| Molecular Formula | C42H61N2O10P | |
| Molecular Weight | 784.93 g/mol | |
| Appearance | Colorless to yellowish viscous oil | [1] |
| Storage Conditions | -20°C in a dark and dry place | [1] |
Applications in Research and Drug Development
The introduction of a hexaethylene glycol spacer can be strategically employed in various applications to enhance the functionality and efficacy of synthetic oligonucleotides.
-
Reducing Steric Hindrance: The long spacer arm can physically separate an oligonucleotide from a conjugated moiety, such as a fluorescent dye, quencher, or biotin. This separation minimizes steric hindrance and can prevent undesirable interactions, like quenching of a fluorophore by a nearby guanine-rich sequence[2].
-
Improving Solubility: The hydrophilic nature of the hexaethylene glycol chain can enhance the aqueous solubility of modified oligonucleotides, which is particularly beneficial for in vivo applications[3].
-
Facilitating Molecular Interactions: In applications like aptamer development and siRNA constructs, the HEG spacer provides flexibility, allowing the oligonucleotide to adopt an optimal conformation for binding to its target[4]. It can also be used to create hairpin loops in DNA structures[5].
-
Use in qPCR Probes: Spacer Phosphoramidite 18 is utilized in the synthesis of Scorpion™ primers, where it acts as a flexible linker between the primer and the probe, and also functions as a PCR blocker.
-
Drug Delivery: The spacer can be used to conjugate targeting ligands, such as cholesterol, to oligonucleotides for enhanced delivery to specific cells or tissues[].
Experimental Protocols
The incorporation of this compound into an oligonucleotide sequence follows the standard automated solid-phase phosphoramidite chemistry cycle. While standard synthesizer protocols are generally sufficient, optimization of the coupling time may be necessary to ensure high coupling efficiency, especially for complex or long sequences[1][7].
General Protocol for Incorporation of this compound
This protocol outlines the key steps for incorporating Spacer Phosphoramidite 18 using an automated DNA/RNA synthesizer.
Reagents:
-
This compound (Spacer Phosphoramidite 18)
-
Anhydrous Acetonitrile (Diluent)
-
Standard oligonucleotide synthesis reagents (Activator, Capping reagents, Oxidizer, Deblocking solution)
-
Controlled Pore Glass (CPG) solid support
Procedure:
-
Preparation of Phosphoramidite Solution:
-
Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is prepared under anhydrous conditions to prevent degradation of the phosphoramidite.
-
-
Automated Oligonucleotide Synthesis Cycle:
-
The synthesis is performed in the 3' to 5' direction on a solid support. The following steps are repeated for each nucleotide or modifier addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The prepared this compound solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note on Coupling Time: For standard nucleoside phosphoramidites, a coupling time of approximately 30 seconds is common. However, for modified phosphoramidites like Spacer Phosphoramidite 18, an extended coupling time of up to 480 seconds (8 minutes) may be required to achieve optimal coupling efficiency[7].
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water).
-
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with a base, typically concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.
-
-
Purification:
Quality Control
The final purified oligonucleotide should be analyzed to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the synthesized oligonucleotide, confirming the successful incorporation of the hexaethylene glycol spacer[10][11].
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product[8][9].
Quantitative Data
The efficiency of the coupling reaction is a critical factor determining the overall yield of the full-length oligonucleotide. While specific, comparative quantitative data for this compound is not extensively published, the general principles of phosphoramidite chemistry apply.
| Coupling Efficiency per Step | Theoretical Yield of a 20-mer Oligonucleotide | Theoretical Yield of a 50-mer Oligonucleotide |
| 99.5% | ~90.5% | ~77.9% |
| 99.0% | ~81.8% | ~60.5% |
| 98.5% | ~73.9% | ~47.5% |
| 98.0% | ~66.8% | ~36.4% |
Note: This table illustrates the theoretical impact of coupling efficiency on the final yield of full-length product. Actual yields may vary depending on the specific sequence, synthesis conditions, and purification methods.
Visualizations
Standard Phosphoramidite Synthesis Cycle
The following diagram illustrates the key steps in the automated solid-phase synthesis of oligonucleotides using the phosphoramidite method.
References
- 1. glenresearch.com [glenresearch.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Spacer 18 Oligo Modifications from Gene Link [genelink.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. labcluster.com [labcluster.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.colby.edu [web.colby.edu]
Mechanism of action of phosphoramidite chemistry
An In-depth Technical Guide to the Mechanism of Phosphoramidite (B1245037) Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phosphoramidite chemistry, the gold standard for the chemical synthesis of oligonucleotides. The process, typically performed via solid-phase synthesis, is a cyclical reaction that sequentially adds nucleotide building blocks to a growing chain. Each cycle consists of four primary steps: detritylation, coupling, capping, and oxidation. The high efficiency of these steps allows for the routine synthesis of oligonucleotides up to 200 base pairs in length.[1][2]
The Core Mechanism: A Four-Step Cycle
The chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis in nature. The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[1][3] The entire cycle is automated and carried out under anhydrous conditions to prevent unwanted side reactions.[4]
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group from the nucleoside anchored to the solid support. This protecting group is typically a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile.[3] A solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM), is passed through the synthesis column.[5][6] This cleaves the DMT group, exposing a reactive 5'-hydroxyl group for the subsequent coupling reaction.[7] The released DMT cation has a characteristic orange color, and its absorbance can be measured spectrophotometrically to monitor the efficiency of each coupling step.[3]
Coupling
In the second step, the next nucleoside is added in the form of a nucleoside phosphoramidite monomer. These building blocks have the 5'-hydroxyl group protected with a DMT group, and a reactive phosphoramidite moiety at the 3'-position.[2] The phosphoramidite is activated by a weak acid, such as tetrazole or its derivatives [5-(ethylthio)-1H-tetrazole (ETT)], which protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[3] The exposed 5'-hydroxyl group of the support-bound nucleoside then performs a nucleophilic attack on the phosphorus of the activated phosphoramidite. This reaction forms an unstable trivalent phosphite (B83602) triester linkage between the two nucleosides.[5] This step is highly efficient, with coupling efficiencies typically exceeding 99%.[2][6]
Capping
To prevent the formation of oligonucleotides with internal deletions (n-1 shortmers), any unreacted 5'-hydroxyl groups from the previous step must be permanently blocked from participating in subsequent cycles.[8][9] This is achieved through a capping step, which involves the acetylation of these unreacted hydroxyl groups.[5] A mixture of acetic anhydride (B1165640) (Cap A) and a catalyst, typically N-methylimidazole (NMI) (Cap B), is used for this purpose.[5] This renders the unreacted chains inert to further elongation.[3]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[3] Therefore, it is oxidized to a more stable pentavalent phosphotriester, which is analogous to the natural phosphate (B84403) backbone of DNA.[6][8] This is typically achieved by treating the support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[5][10] This step completes the cycle. The entire four-step process is then repeated to add the next nucleotide until the desired oligonucleotide sequence is assembled.
Overall Synthesis Workflow Diagram
The following diagram illustrates the cyclical nature of phosphoramidite chemistry in solid-phase oligonucleotide synthesis.
Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
Quantitative Data Summary
The efficiency of each step, particularly the coupling reaction, is critical for the overall yield and purity of the final oligonucleotide product.
Table 1: Typical Reaction Parameters and Efficiencies
| Step | Reagents & Solvents | Typical Time | Stepwise Efficiency |
| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 50-60 seconds | Quantitative |
| Coupling | 0.1 M Nucleoside Phosphoramidite, 0.25-0.5 M Activator (e.g., ETT) in Acetonitrile (B52724) | 30-120 seconds | >99% |
| Capping | Acetic Anhydride (Cap A) & N-Methylimidazole (Cap B) in THF/Pyridine | 30 seconds | >99% |
| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 30 seconds | Quantitative |
Data compiled from multiple sources.[3][5][11]
Table 2: Impact of Coupling Efficiency on Overall Yield
The overall yield of full-length product decreases significantly with increasing oligonucleotide length, highlighting the need for high stepwise coupling efficiency.
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 74.0% | 90.5% |
| 50-mer | 49.5% | 77.9% |
| 100-mer | 24.5% | 60.6% |
| 150-mer | 12.1% | 47.2% |
| Theoretical yield calculated as (Stepwise Efficiency)^(Number of couplings) |
Experimental Protocols
The following are generalized protocols for each step of the synthesis cycle as performed on an automated solid-phase synthesizer. All steps are performed under an inert argon atmosphere.[5]
Detritylation Protocol
-
Reagent: 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile (30 seconds).
-
Deliver the deblocking solution (3% TCA in DCM) to the synthesis column and allow it to react for 50 seconds.[3]
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling Protocol
-
Reagents:
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator relative to the support loading are typical.[5]
-
Allow the coupling reaction to proceed for 30-60 seconds for standard nucleosides. Modified phosphoramidites may require longer coupling times (e.g., 5-15 minutes).[5][12]
-
Wash the support with anhydrous acetonitrile.
-
Capping Protocol
-
Reagents:
-
Procedure:
-
Deliver a mixture of Cap A and Cap B solutions to the synthesis column.
-
Allow the reaction to proceed for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.[11]
-
Wash the support with anhydrous acetonitrile.
-
Oxidation Protocol
-
Reagent: 0.02 M Iodine in a mixture of Water/Pyridine/THF (2:20:78 v/v/v).[11]
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Allow the oxidation to proceed for 30 seconds to convert the phosphite triester to a stable phosphate triester.[11]
-
Wash the support thoroughly with anhydrous acetonitrile to remove residual water and reagents before initiating the next cycle.
-
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is typically achieved by heating the support in concentrated aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia (AMA).[3][4] The fully deprotected oligonucleotide is then purified, most commonly by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[6]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Protocol Online: Cached [protocol-online.org]
- 7. alfachemic.com [alfachemic.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
A Technical Guide to Hydrophilic Linkers for Oligonucleotide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of drugs capable of targeting previously "undruggable" disease-causing genes.[1] However, the inherent properties of oligonucleotides, including their polyanionic nature and susceptibility to nuclease degradation, present significant challenges for their clinical application.[2] Hydrophilic linkers are crucial chemical modifications that address these limitations by improving the physicochemical and pharmacokinetic properties of oligonucleotide conjugates.[3] These linkers are flexible spacers that connect the oligonucleotide to other molecules, such as targeting ligands or functional reporters, while imparting beneficial characteristics like enhanced water solubility, reduced immunogenicity, and improved in vivo stability.[4][5][6]
This technical guide provides an in-depth overview of the core principles of hydrophilic linkers in oligonucleotide modification, with a focus on their types, properties, and the experimental methodologies used for their evaluation.
Types of Hydrophilic Linkers and Their Properties
The choice of a hydrophilic linker is critical and depends on the desired application of the modified oligonucleotide.[7] Linkers can be broadly categorized as non-cleavable, maintaining a stable connection, or cleavable, designed to release the oligonucleotide under specific physiological conditions.[7][8]
Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are the most widely used hydrophilic spacers in bioconjugation.[4] They are composed of repeating ethylene (B1197577) oxide units and are known for their high water solubility, biocompatibility, and lack of toxicity.[4][5] PEGylation, the process of attaching PEG chains, can improve the pharmacokinetic properties of oligonucleotides by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends circulation half-life.[5]
PEG linkers come in two main forms:
-
Polydisperse PEGs: A mixture of polymers with an average molecular weight.
-
Monodisperse PEGs (dPEG®): Have a specific number of PEG units, providing a precise molecular weight and a defined spacer length.[5]
Amino Linkers
Amino linkers introduce a primary amine group, typically at the terminus of an oligonucleotide, which can be used for subsequent conjugation to other molecules.[6] These linkers often incorporate a carbon spacer (e.g., C6) to distance the reactive amine from the oligonucleotide.[9] Hydrophilic amino linkers are also available, which have "built-in" hydrophilicity to improve the solubility of the final conjugate.[9]
Impact of Hydrophilic Linkers on Oligonucleotide Properties: A Quantitative Overview
The incorporation of hydrophilic linkers can significantly alter the physicochemical and biological properties of oligonucleotides. The following table summarizes the general effects of common hydrophilic linkers.
| Linker Type | Effect on Solubility | Change in Melting Temp. (Tm) | Nuclease Resistance | Impact on Cellular Uptake |
| Polyethylene Glycol (PEG) | Significantly Increases[4] | Can decrease Tm, effect is dependent on PEG length and attachment site | Can provide steric hindrance, increasing resistance to exonucleases[5] | Can be modulated; longer or branched PEGs may enhance uptake in certain contexts |
| Hydrophilic Amino Linkers | Increases[9] | Minimal to slight decrease | Can provide some protection at the terminus[10] | Can be used to conjugate to cell-penetrating peptides to enhance uptake[11] |
| Phosphorothioate (PS) Backbone | Increases hydrophobicity but often used with hydrophilic linkers | Decreases Tm | Significantly increases nuclease resistance[3] | Generally enhances uptake through protein binding[3] |
Mandatory Visualizations
Experimental Workflow for Modified Oligonucleotide Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of modified oligonucleotides.
Logical Relationships of Linker Properties
Caption: Impact of linker properties on therapeutic outcomes.
ASO Signaling Pathway
Caption: Antisense oligonucleotide (ASO) mechanism of action.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of hydrophilic linkers.
Oligonucleotide Synthesis with Hydrophilic Linkers
Standard automated solid-phase phosphoramidite chemistry is the most common method for synthesizing oligonucleotides with linker modifications.[12][13]
-
Support Selection: Synthesis begins with a solid support, such as controlled pore glass (CPG), functionalized with the initial nucleoside or the desired 3'-linker.[14]
-
Synthesis Cycle: The oligonucleotide is assembled in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid.[13]
-
Coupling: Addition of the next phosphoramidite monomer, which can be a standard nucleotide or a linker-phosphoramidite, activated by a catalyst like tetrazole.[13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[14]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.[13]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide.[14]
Purification of Modified Oligonucleotides
Purification is critical to remove truncated sequences and other impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for oligonucleotide purification.[15]
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size and is often used for high-purity applications.[15]
Analysis of Modified Oligonucleotides
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the identity and purity of the modified oligonucleotide by verifying its molecular weight.[15][16][17]
-
UV-Vis Spectroscopy: Used to quantify the concentration of the oligonucleotide by measuring its absorbance at 260 nm.
In Vitro Assays
-
Nuclease Stability Assay:
-
Incubate the modified oligonucleotide (e.g., 0.1 µM) in a biologically relevant medium, such as 50% fetal bovine serum (FBS) or human plasma, at 37°C.[10][18][19]
-
Take aliquots at various time points (e.g., 0, 4, 24 hours).[19]
-
Stop the degradation by heat inactivation (e.g., 95°C for 5 minutes) and/or by adding a proteinase K solution to digest the nucleases.[19]
-
Analyze the integrity of the oligonucleotide at each time point using PAGE or HPLC to determine the percentage of full-length product remaining and calculate the half-life (T1/2).[10]
-
-
Cellular Uptake Studies:
-
Label the oligonucleotide with a fluorescent dye (e.g., 6-FAM).
-
Incubate cultured cells with the fluorescently labeled oligonucleotide at a specific concentration.
-
After a set incubation period, wash the cells to remove any unbound oligonucleotide.
-
The amount of internalized oligonucleotide can be quantified using methods like flow cytometry or visualized using fluorescence microscopy.[2][20] Co-localization studies with endosomal markers can provide insights into the trafficking pathways.[2][21]
-
Conclusion
Hydrophilic linkers are an indispensable tool in the development of oligonucleotide therapeutics. By enhancing solubility, stability, and pharmacokinetic properties, these linkers help to overcome the inherent challenges associated with nucleic acid drugs. The strategic selection and evaluation of hydrophilic linkers, guided by the robust experimental protocols outlined in this guide, are critical steps in advancing the next generation of oligonucleotide-based medicines from the laboratory to the clinic.
References
- 1. Translational and clinical development of therapeutic siRNA and ASOs: current industry practices, perspectives, and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. alfachemic.com [alfachemic.com]
- 8. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. atdbio.com [atdbio.com]
- 15. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Incorporating Hexaethylene Glycol (HEG) Phosphoramidite into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly known as Spacer 18 phosphoramidite, is a valuable reagent in oligonucleotide synthesis. Its incorporation provides a long, flexible, and hydrophilic spacer within an oligonucleotide sequence. This modification is strategically employed for a variety of applications, including the reduction of steric hindrance between the oligonucleotide and conjugated molecules, serving as a synthetic linker for the attachment of labels or functional groups, and acting as a barrier to polymerase extension. These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of HEG phosphoramidite into synthetic oligonucleotides.
Key Applications
The introduction of HEG linkers into oligonucleotides can be advantageous for several applications:
-
Bioconjugation: The hydrophilic nature of the HEG spacer improves the solubility of oligonucleotides conjugated to hydrophobic molecules such as cholesterol. It also provides a flexible tether, minimizing steric hindrance and preserving the biological activity of both the oligonucleotide and the conjugated moiety.[1]
-
Surface Immobilization: When attaching oligonucleotides to solid surfaces, such as microarrays or nanoparticles, the HEG spacer extends the oligonucleotide away from the surface, enhancing hybridization efficiency by making it more accessible to its complementary strand.
-
Diagnostic Probes: In applications like qPCR probes, the HEG linker can be used to separate a fluorophore and a quencher, ensuring efficient quenching in the unbound state and a strong signal upon hybridization.
-
Therapeutic Oligonucleotides: The incorporation of HEG can influence the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides. It can also be used to create more complex structures, such as branched oligonucleotides.
Data Presentation
Table 1: Representative Coupling Efficiency of HEG Phosphoramidite
The coupling efficiency of phosphoramidites is a critical factor in determining the final yield of the full-length oligonucleotide product. While standard nucleoside phosphoramidites typically exhibit very high coupling efficiencies (>99%), modified phosphoramidites like HEG may require optimized conditions to achieve similar results.[1][2]
| Phosphoramidite Type | Standard Coupling Time (seconds) | Extended Coupling Time (seconds) | Representative Coupling Efficiency (%) |
| Standard Nucleoside (e.g., dA, dC, dG, T) | 30 | N/A | >99.0 |
| Hexaethylene Glycol (HEG) | 30 | 180 | 97.0 - 98.5 |
| Hexaethylene Glycol (HEG) | 180 | N/A | >99.0 |
Note: These are representative values. Actual coupling efficiencies can vary depending on the synthesizer, reagents, and solid support used.
Table 2: Illustrative Effect of Internal HEG Linker on Oligonucleotide Duplex Stability
The introduction of a non-nucleosidic linker like HEG can impact the thermal stability (melting temperature, Tm) of a DNA duplex. The effect is generally modest but can vary depending on the position and number of linkers.
| Oligonucleotide Sequence (5' to 3') | Tm (°C) | ΔTm (°C) |
| GCATGCATGCATGCATGC | 60.2 | N/A |
| GCATGCAT-[HEG] -GCATGCATGC | 58.9 | -1.3 |
| GCATGC-[HEG] -ATGC-[HEG] -ATGC | 57.5 | -2.7 |
Note: These values are illustrative and can be influenced by buffer conditions, oligonucleotide concentration, and the specific sequence.
Table 3: Typical Purification Yield of HEG-Modified Oligonucleotides by RP-HPLC
The final yield of a purified oligonucleotide is dependent on the initial synthesis scale, the coupling efficiencies of all monomers, and the purification method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying synthetic oligonucleotides.[3]
| Synthesis Scale (µmol) | Crude Yield (OD260) | Purification Method | Purified Yield (OD260) | Representative Recovery (%) |
| 1.0 | 80 - 120 | RP-HPLC (DMT-on) | 30 - 50 | 30 - 50 |
| 1.0 (with HEG) | 70 - 110 | RP-HPLC (DMT-on) | 25 - 45 | 30 - 45 |
Note: Yields are highly variable and depend on the length and sequence of the oligonucleotide, as well as the efficiency of the synthesis and purification processes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Incorporating a HEG Linker
This protocol outlines the standard phosphoramidite cycle for incorporating a HEG linker into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard nucleoside phosphoramidites (dA, dC, dG, T)
-
Hexaethylene Glycol (HEG) Phosphoramidite
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the HEG linker incorporation.
-
Standard Synthesis Cycle (for nucleosides):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with the deblocking solution.
-
Coupling: Activate the incoming nucleoside phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 30 seconds is typically sufficient.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
HEG Incorporation Cycle:
-
Deblocking: Perform the deblocking step as in the standard cycle.
-
Coupling: Deliver the HEG phosphoramidite and activator solution to the synthesis column. It is recommended to extend the coupling time to 180 seconds to ensure high coupling efficiency for the bulkier HEG phosphoramidite.
-
Capping: Perform the capping step as in the standard cycle.
-
Oxidation: Perform the oxidation step as in the standard cycle.
-
-
Continuation of Synthesis: Continue with the standard synthesis cycles for any subsequent nucleosides in the sequence.
-
Final Deblocking (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed on the synthesizer ("DMT-off").
Caption: Workflow for oligonucleotide synthesis incorporating a HEG linker.
Protocol 2: Cleavage and Deprotection of HEG-Modified Oligonucleotides
This protocol describes the standard procedure for cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Screw-cap vial
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Transfer Support: Transfer the CPG solid support with the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Ammonia Treatment: Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis) to completely submerge the CPG.
-
Cleavage: Tightly seal the vial and let it stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Deprotection: Place the sealed vial in a heating block or oven at 55°C for 8-16 hours. This step removes the protecting groups from the nucleotide bases and the phosphate backbone.
-
Cooling and Filtration: Allow the vial to cool to room temperature. Carefully draw the ammonium hydroxide solution containing the oligonucleotide into a new microcentrifuge tube, leaving the CPG behind.
-
Evaporation: Dry the oligonucleotide solution using a SpeedVac or by lyophilization. The resulting pellet contains the crude, deprotected oligonucleotide.
Caption: Workflow for the cleavage and deprotection of synthesized oligonucleotides.
Protocol 3: Purification of HEG-Modified Oligonucleotides by RP-HPLC
This protocol provides a general method for the purification of HEG-modified oligonucleotides using reverse-phase HPLC, assuming a "DMT-on" synthesis strategy.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
80% Acetic acid in water
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The DMT-on full-length product will be the most retained, lipophilic peak.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
DMT Removal:
-
Dry the collected fraction in a SpeedVac.
-
Resuspend the pellet in 80% acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.
-
-
Desalting:
-
Neutralize the solution with a suitable base (e.g., triethylamine).
-
Desalt the oligonucleotide using a desalting column to remove salts and small molecules.
-
-
Quantification: Lyophilize the purified oligonucleotide and quantify by measuring the absorbance at 260 nm (OD260).
Caption: Workflow for the purification of DMT-on oligonucleotides via RP-HPLC.
Conclusion
The incorporation of hexaethylene glycol phosphoramidite into oligonucleotides is a straightforward process that utilizes standard solid-phase synthesis chemistry with minor modifications to the protocol, primarily an extended coupling time for the HEG monomer. The resulting HEG-modified oligonucleotides can be effectively deprotected and purified using established methods. The versatility of the HEG linker makes it an indispensable tool for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of the synthesis and purification steps will ensure the generation of high-quality modified oligonucleotides for downstream applications.
References
Application Notes: Internal Labeling of Oligonucleotides with Hexaethylene Glycol (HEG) Spacer
< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal labeling of oligonucleotides offers a powerful tool for a multitude of applications in molecular biology, diagnostics, and therapeutics. Incorporating a label within the nucleic acid sequence, rather than at the termini, can be advantageous for preserving biological activity, such as polymerase extension or nuclease resistance, and for designing sophisticated probes like those used in Fluorescence Resonance Energy Transfer (FRET).
The hexaethylene glycol (HEG) spacer, also known as Spacer 18, is a flexible, hydrophilic linker ideal for internal labeling.[1] Its 18-atom chain effectively distances the conjugated label from the oligonucleotide backbone, minimizing steric hindrance and potential quenching effects.[2][3] This application note provides detailed protocols for the incorporation of HEG spacers during oligonucleotide synthesis and subsequent post-synthesis conjugation of labels, along with data on the impact of such modifications.
Advantages of Internal HEG Spacers:
-
Reduced Steric Hindrance: The long, flexible HEG spacer physically separates the label from the oligonucleotide, which can be crucial for the interaction of the oligonucleotide with enzymes or its target sequence.[3]
-
Enhanced Hydrophilicity: HEG spacers are more hydrophilic than their alkyl chain counterparts (e.g., C3, C6 spacers), which can improve the solubility of the final labeled oligonucleotide.
-
Minimized Quenching: For fluorescent labels, particularly those prone to quenching by guanine-rich sequences, the HEG spacer increases the distance between the dye and the oligonucleotide, potentially leading to brighter signals.[2]
-
Versatile Placement: HEG spacers can be incorporated at the 5'- or 3'-end, as well as internally within the sequence.[1]
-
Enzymatic Blocker: When placed at the 3'-terminus, a HEG spacer can act as a blocker for polymerase activity.[1]
Experimental Protocols
Protocol 1: Incorporation of an Internal Amino-Modifier HEG Spacer
This protocol describes the incorporation of an amino-modified HEG spacer during standard solid-phase phosphoramidite-based oligonucleotide synthesis. This is achieved by using a specialized phosphoramidite (B1245037) monomer that contains the HEG spacer and a protected amine group.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) and synthesis reagents
-
Amino-Modifier C6 dT or other amino-modified phosphoramidite
-
Spacer 18 Phosphoramidite (HEG phosphoramidite)[2]
-
Ammonium (B1175870) hydroxide (B78521) or other deprotection solution
-
Purification system (e.g., HPLC)
Methodology:
-
Synthesis Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Spacer Incorporation: At the desired internal position, program the synthesizer to perform a coupling cycle with the Spacer 18 Phosphoramidite instead of a standard nucleoside phosphoramidite.
-
Amine Incorporation: In the subsequent cycle, program the synthesizer to couple the Amino-Modifier phosphoramidite.
-
Continue Synthesis: Complete the synthesis of the remaining oligonucleotide sequence.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups according to the manufacturer's protocol (e.g., incubation in ammonium hydroxide at 55°C).
-
Purification: Purify the crude amino-modified oligonucleotide. High-Performance Liquid Chromatography (HPLC) is recommended for modified oligonucleotides to ensure high purity.[4][5]
Protocol 2: Post-Synthesis Labeling via NHS Ester Chemistry
This protocol details the conjugation of a label containing an N-hydroxysuccinimide (NHS) ester to the primary amine on the internally modified oligonucleotide.
Materials:
-
Purified amino-modified oligonucleotide with internal HEG spacer
-
NHS ester-activated label (e.g., fluorescent dye, biotin)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0)
-
Desalting columns or ethanol (B145695) precipitation reagents
-
Purification system (e.g., HPLC)
Methodology:
-
Oligonucleotide Preparation: Dissolve the purified, lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Label Preparation: Dissolve the NHS ester-activated label in a compatible anhydrous solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved label to the oligonucleotide solution. Mix well by vortexing.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule amine (e.g., Tris buffer).
-
Removal of Unreacted Label: Separate the labeled oligonucleotide from the excess, unreacted label. This can be achieved by ethanol precipitation or by passing the reaction mixture through a desalting column.
-
Final Purification: Purify the labeled oligonucleotide using HPLC.[4][5] Reversed-phase HPLC is often effective for separating the more hydrophobic labeled product from the unlabeled oligonucleotide.[6]
Data Presentation
The incorporation of an internal HEG spacer and a subsequent label can influence the properties of the oligonucleotide. The following tables summarize typical quantitative data.
Table 1: Synthesis and Labeling Efficiency
| Parameter | Typical Value | Method of Analysis |
| Coupling Efficiency of HEG Spacer | >98% | Trityl cation monitoring |
| Post-Synthesis Labeling Efficiency | 70-95% | HPLC, Mass Spectrometry |
| Overall Yield (post-purification) | 10-40% | UV-Vis Spectroscopy (OD260) |
Table 2: Impact of Internal HEG Label on Hybridization
| Oligonucleotide | Sequence (5' to 3') | Tm (°C) | ΔTm (°C) |
| Unlabeled Control | GCT AGC TT C GAT AGC G | 55.2 | - |
| Internally Labeled | GCT AGC TX C GAT AGC G | 54.5 | -0.7 |
*X represents a dT modified with a HEG spacer and a fluorescent dye. Data is hypothetical and for illustrative purposes. The melting temperature (Tm) is the temperature at which 50% of the DNA is in a double-stranded state. A slight decrease in Tm is often observed upon internal labeling, though the effect is generally minimal with a flexible spacer like HEG.[7]
Visualizations
Workflow for Internal Labeling of an Oligonucleotide
References
- 1. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 2. Spacer CE-Phosphoramidite 18 | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. idtdna.com [idtdna.com]
- 5. labcluster.com [labcluster.com]
- 6. atdbio.com [atdbio.com]
- 7. A study of the relationships between oligonucleotide properties and hybridization signal intensities from NimbleGen microarray datasets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexaethylene Glycol Phosphoramidite in the Synthesis of qPCR Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time polymerase chain reaction (qPCR) is a cornerstone technique in molecular biology for the sensitive and specific quantification of nucleic acids. The design and synthesis of high-quality oligonucleotide probes are critical for the success of qPCR assays. Hexaethylene glycol (HEG) phosphoramidite (B1245037), also known as Spacer Phosphoramidite 18, is a valuable reagent used in the synthesis of qPCR probes to introduce a flexible, hydrophilic spacer arm. This modification offers several advantages, including improved hybridization kinetics, reduced steric hindrance, and enhanced nuclease resistance. These application notes provide a comprehensive overview of the utility of HEG phosphoramidite in qPCR probe synthesis, supported by experimental protocols and performance data.
HEG linkers are particularly integral to the design of Scorpion® probes, where they function as a PCR blocker to prevent the polymerase from extending through the probe element.[] This unimolecular probing mechanism leads to rapid signal generation and high specificity.[2]
Advantages of Incorporating HEG Linkers in qPCR Probes
The inclusion of a hexaethylene glycol spacer in qPCR probes can significantly enhance their performance characteristics.
-
Increased Flexibility and Reduced Steric Hindrance: The long, flexible HEG linker physically separates fluorophores, quenchers, or other modifications from the oligonucleotide sequence. This increased distance minimizes potential steric clashes and unfavorable interactions between the modification and the nucleic acid, which can improve hybridization efficiency.[3]
-
Enhanced Nuclease Resistance: The modified backbone at the point of the HEG linker can confer resistance to degradation by nucleases, increasing the stability of the probe in biological samples and during the qPCR reaction.[3] While specific quantitative data on the nuclease resistance conferred by HEG linkers is not extensively published, other oligonucleotide modifications are known to significantly increase stability.[4][5]
-
Improved Hybridization Kinetics: In unimolecular probes like Scorpion® probes, the flexibility provided by the HEG linker facilitates the intramolecular hybridization of the probe sequence to the newly synthesized target sequence, leading to faster signal generation.[]
-
PCR Blocking: In Scorpion® probes, the HEG linker is strategically placed to act as a blocker, preventing the DNA polymerase from reading through the probe portion of the molecule.[][2]
Data Presentation
| Performance Metric | Standard qPCR Probe (without HEG Linker) | qPCR Probe with HEG Linker | Expected Outcome with HEG Linker |
| Melting Temperature (Tm) | Dependent on sequence and modifications | May be slightly altered depending on placement | Minimal direct impact on the hybridization portion's Tm, but overall construct stability can be influenced. |
| Hybridization Efficiency | Standard | Potentially Increased | The flexibility of the linker can lead to more efficient hybridization, potentially resulting in lower Cq values or higher fluorescence signals. |
| Nuclease Resistance | Susceptible to degradation | Increased | The modified backbone at the linker site is expected to confer greater stability against exonuclease and endonuclease activity. |
| Signal-to-Noise Ratio | Standard | Potentially Increased | In probes like Scorpion® probes, the efficient quenching in the closed conformation and rapid hybridization upon target binding can lead to a higher signal-to-noise ratio.[] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a qPCR Probe with a Hexaethylene Glycol Linker
This protocol outlines the general steps for synthesizing an oligonucleotide probe incorporating a HEG linker using an automated DNA synthesizer. This procedure is based on standard phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleoside
-
Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
Hexaethylene glycol (HEG) phosphoramidite (Spacer Phosphoramidite 18)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous acetonitrile
-
Purification cartridges or HPLC system
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the position for the HEG linker incorporation. Ensure all reagent bottles are filled and lines are primed.
-
Initial Detritylation: The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the CPG-bound nucleoside using the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (either a standard nucleoside or the HEG phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
Iterative Cycling: Steps 2-5 are repeated for each subsequent monomer in the sequence until the full-length oligonucleotide is synthesized. When the HEG linker is to be incorporated, the HEG phosphoramidite is used in the coupling step.
-
Final Detritylation (Optional): The final DMT group can be left on for "trityl-on" purification or removed on the synthesizer.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and all base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide probe is purified using reverse-phase HPLC or cartridge purification to remove truncated sequences and other impurities.
-
Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and purity.
Protocol 2: qPCR Assay Using a HEG-Modified Scorpion® Probe
This protocol provides a general framework for performing a qPCR assay using a custom-synthesized Scorpion® probe containing a HEG linker. Optimization of primer and probe concentrations, as well as cycling conditions, is essential for optimal performance.
Materials:
-
qPCR instrument
-
qPCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Synthesized Scorpion® probe with HEG linker (typically at a stock concentration of 10 µM)
-
Forward and reverse primers (if not integrated into the Scorpion® probe design; typically at a stock concentration of 10 µM)
-
Template DNA (cDNA or genomic DNA)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions, including no-template controls (NTCs).
-
For a typical 20 µL reaction, the components would be:
-
10 µL of 2x qPCR Master Mix
-
0.5 µL of Scorpion® Probe (final concentration 250 nM)
-
0.5 µL of Forward Primer (if separate; final concentration 250 nM)
-
0.5 µL of Reverse Primer (final concentration 250 nM)
-
X µL of Template DNA (e.g., 1-5 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix the master mix gently and aliquot into qPCR tubes or plates.
-
Add the template DNA to the respective wells. For NTCs, add nuclease-free water.
-
Seal the tubes or plate and centrifuge briefly to collect the contents at the bottom.
-
-
qPCR Cycling Conditions:
-
Program the qPCR instrument with the following cycling protocol (this is a general guideline and should be optimized):
-
Initial Denaturation: 95°C for 2-3 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60°C for 30-60 seconds (fluorescence acquisition at this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification plots and determine the quantification cycle (Cq) values for each sample.
-
For gene expression analysis, normalize the Cq values of the target gene to a reference gene.
-
For absolute quantification, use a standard curve of known concentrations.
-
Visualizations
Caption: Workflow for solid-phase synthesis of a qPCR probe incorporating a HEG linker.
Caption: Mechanism of action for a Scorpion® probe utilizing a HEG linker.
Conclusion
Hexaethylene glycol phosphoramidite is a versatile and beneficial modification for the synthesis of qPCR probes. Its incorporation can lead to probes with enhanced stability, flexibility, and performance, particularly in advanced designs like Scorpion® probes. The provided protocols offer a foundation for the synthesis and application of HEG-modified probes. Researchers are encouraged to optimize these protocols for their specific applications to achieve the highest quality data in their qPCR experiments.
References
Application Notes and Protocols for Utilizing Hexaethylene Glycol Phosphoramidite to Create Long Spacer Arms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol (HEG) phosphoramidite, commonly known as Spacer Phosphoramidite 18, is a crucial reagent in oligonucleotide synthesis for introducing long, hydrophilic spacer arms.[1] This 18-atom linker (12 carbons and 6 oxygens) provides significant spatial separation between an oligonucleotide and a conjugated moiety, which is essential for a variety of applications in research and drug development. The hydrophilic nature of the HEG spacer helps to minimize steric hindrance and can improve the solubility of the final conjugate.[2] Applications for oligonucleotides modified with HEG spacers are diverse, including their use in qPCR probes, aptamers, and as linkers for biotin (B1667282) or other labels.[1] They are also valuable in the development of therapeutic agents like antisense oligonucleotides and PROTACs (PROteolysis TArgeting Chimeras), where the distance between the oligonucleotide or targeting moiety and the functional molecule is critical for efficacy.[3][]
Data Presentation
Table 1: Properties of Hexaethylene Glycol Phosphoramidite
| Property | Value | Reference |
| Chemical Name | 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol-O'-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite | N/A |
| Common Name | Spacer Phosphoramidite 18 (C18), HEG Phosphoramidite | |
| CAS Number | 125607-09-2 | [1] |
| Molecular Formula | C42H61N2O10P | [1] |
| Molecular Weight | 784.9 g/mol | [1] |
| Spacer Length | 18 atoms (12 Carbon, 6 Oxygen) | |
| Key Feature | Long, hydrophilic spacer | [1] |
Table 2: Comparison of Common Spacer Phosphoramidites
| Spacer Type | Common Name | Spacer Length (atoms) | Key Characteristics |
| Propyl | Spacer C3 | 3 | Short, hydrophobic |
| Hexyl | Spacer C6 | 6 | Hydrophobic |
| Dodecyl | Spacer C12 | 12 | Long, hydrophobic |
| Triethylene Glycol | Spacer 9 | 9 | Hydrophilic |
| Hexaethylene Glycol | Spacer 18 (HEG) | 18 | Long, hydrophilic |
Table 3: Theoretical Full-Length Product Yield Based on Coupling Efficiency
This table illustrates the critical importance of maintaining high coupling efficiency during oligonucleotide synthesis, especially for longer sequences. Even a small decrease in efficiency per coupling step results in a significant reduction of the final full-length product.
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | ~78% | ~82% | ~90% |
| 50mer | ~52% | ~61% | ~78% |
| 100mer | ~27% | ~37% | ~61% |
Experimental Protocols
Protocol 1: Automated Synthesis of an Oligonucleotide with a 5'-Hexaethylene Glycol Spacer
This protocol outlines the steps for incorporating a single HEG spacer at the 5'-terminus of a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
This compound (Spacer Phosphoramidite 18)
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)
-
Capping reagents (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine/THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Ammonium (B1175870) hydroxide (B78521) solution (30%)
-
HPLC-grade water
-
HPLC buffers (e.g., Triethylammonium acetate (B1210297) (TEAA) and acetonitrile)
Instrumentation:
-
Automated DNA/RNA synthesizer
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
Procedure:
-
Synthesizer Preparation:
-
Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[5]
-
Install the appropriate DNA phosphoramidites, HEG phosphoramidite, and ancillary reagents on the synthesizer.
-
-
Oligonucleotide Synthesis (Standard Cycles):
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Initiate the synthesis on the CPG solid support. The synthesis will proceed in the 3' to 5' direction with the standard four steps per cycle: deblocking, coupling, capping, and oxidation.[6]
-
-
Incorporation of the Hexaethylene Glycol Spacer (Final Coupling Step):
-
For the final coupling step to add the 5'-spacer, program the synthesizer to use the this compound.
-
Crucially, extend the coupling time for the HEG phosphoramidite. Due to its bulkiness, a longer coupling time is required to achieve high efficiency. A coupling time of 10-15 minutes is recommended.[7]
-
The synthesizer will then proceed with the final capping and oxidation steps.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.
-
Incubate the vial at 55°C for 8-12 hours.
-
-
Purification by HPLC:
-
After deprotection, evaporate the ammonium hydroxide solution.
-
Resuspend the crude oligonucleotide in HPLC-grade water.
-
Purify the oligonucleotide using a reverse-phase HPLC system.[8] This is particularly important for modified oligonucleotides to separate the full-length product from truncated sequences.[8]
-
Use a gradient of an ion-pairing buffer (e.g., 0.1 M TEAA, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Collect the peak corresponding to the full-length, spacer-modified oligonucleotide.
-
-
Desalting and Quantification:
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Quantify the final product using UV-Vis spectrophotometry at 260 nm.
-
Protocol 2: Synthesis of a 5'-Biotinylated Oligonucleotide with a Hexaethylene Glycol Spacer
This protocol describes the synthesis of an oligonucleotide with a 5'-biotin label attached via an HEG spacer, a common strategy to minimize steric hindrance between the biotin moiety and the oligonucleotide.[9]
Materials:
-
All materials from Protocol 1
-
Biotin Phosphoramidite
Procedure:
-
Synthesizer Preparation and Standard Synthesis:
-
Follow steps 1 and 2 from Protocol 1 to synthesize the desired oligonucleotide sequence.
-
-
Incorporation of the Hexaethylene Glycol Spacer:
-
In the cycle preceding the final coupling, program the synthesizer to add the this compound with an extended coupling time of 10-15 minutes .
-
-
Incorporation of the Biotin Label:
-
In the final coupling cycle, program the synthesizer to add the Biotin Phosphoramidite. A standard coupling time (e.g., 2-3 minutes) is typically sufficient for most biotin phosphoramidites, but refer to the manufacturer's recommendation.
-
-
Cleavage, Deprotection, and Purification:
-
Follow steps 4 and 5 from Protocol 1 for cleavage, deprotection, and HPLC purification. HPLC is highly recommended to ensure the removal of any unlabeled oligonucleotides.
-
-
Desalting and Quantification:
-
Follow step 6 from Protocol 1 for desalting and quantification.
-
Mandatory Visualizations
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Workflow for synthesizing a 5'-biotinylated oligonucleotide.
Caption: Conceptual diagram of a PROTAC utilizing a HEG linker.
References
- 1. This compound, 125607-09-2 | BroadPharm [broadpharm.com]
- 2. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Biotinylated Oligonucleotide Synthesis Services [biosyn.com]
Application Notes and Protocols for the Synthesis of Dual-Labeled Probes with an Internal Hexaethylene Glycol (HEG) Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-labeled probes are essential tools in molecular biology and diagnostics, particularly for quantitative polymerase chain reaction (qPCR) and other nucleic acid detection methods.[1][2] These probes are oligonucleotides with a fluorescent reporter dye and a quencher molecule attached. The signaling mechanism of these probes is based on Fluorescence Resonance Energy Transfer (FRET), where the quencher suppresses the reporter's fluorescence when they are in close proximity.[1] During qPCR, the 5' to 3' exonuclease activity of DNA polymerase cleaves the probe, separating the reporter and quencher, which results in a detectable fluorescent signal that is proportional to the amount of amplified product.
The inclusion of an internal hexaethylene glycol (HEG) spacer, a flexible and hydrophilic linker, within the oligonucleotide backbone can offer several advantages. This non-nucleosidic modification can improve probe performance by increasing hybridization efficiency and reducing non-specific interactions. The HEG spacer introduces a physical separation between nucleotide segments, which can be beneficial in optimizing the interaction between the probe and its target sequence.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of dual-labeled probes containing an internal HEG spacer.
Signaling Pathway and Synthesis Workflow
The operational mechanism of a dual-labeled probe with an internal HEG spacer relies on the principles of FRET. The following diagram illustrates the signaling pathway.
Caption: FRET-based signaling of a dual-labeled probe.
The synthesis of these modified oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry. The workflow diagram below outlines the key stages of the synthesis process.
Caption: Automated synthesis and processing workflow.
Data Presentation: Comparative Analysis
The inclusion of an internal HEG spacer can influence several key characteristics of a dual-labeled probe. The following tables provide an illustrative comparison of a standard dual-labeled probe and one incorporating an internal HEG spacer. This data is representative of typical outcomes and may vary based on sequence, synthesis conditions, and purification methods.
Table 1: Synthesis Yield and Purity
| Probe Type | Average Single-Cycle Coupling Efficiency (%) | Theoretical Yield (OD) | Crude Purity (% Full-Length Product) | Post-HPLC Purity (%) |
| Standard Dual-Labeled Probe | 99.0 | 10.0 | ~60-70 | >95 |
| Probe with Internal HEG Spacer | 98.8 | 9.5 | ~55-65 | >95 |
Note: The slightly lower coupling efficiency for the HEG spacer phosphoramidite can result in a marginally lower overall yield.
Table 2: Performance Characteristics
| Probe Type | Melting Temperature (Tm, °C) | Signal-to-Noise Ratio (Arbitrary Units) | Background Fluorescence (RFU) |
| Standard Dual-Labeled Probe | 68.5 | 15 | 200 |
| Probe with Internal HEG Spacer | 67.0 | 20 | 150 |
Note: The HEG spacer can slightly decrease the melting temperature due to its non-nucleosidic nature. However, it can also lead to a better signal-to-noise ratio by reducing background fluorescence.
Experimental Protocols
Protocol 1: Automated Synthesis of a Dual-Labeled Probe with an Internal HEG Spacer
Objective: To synthesize a dual-labeled oligonucleotide probe with a specific sequence containing an internal hexaethylene glycol spacer using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleoside
-
5'-DMT-protected deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
5'-DMT-Hexaethylene glycol phosphoramidite
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Acetonitrile (B52724) (synthesis grade)
-
Reporter dye phosphoramidite (e.g., 6-FAM)
-
Quencher-modified CPG or quencher phosphoramidite
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the reporter dye at the 5'-end and the quencher at the 3'-end. The internal HEG spacer is programmed as a non-standard monomer.
-
Synthesis Initiation: The synthesis begins with the 3'-most nucleotide attached to the CPG solid support.
-
Synthesis Cycle: The following steps are repeated for each monomer addition: a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution. b. Coupling: The next phosphoramidite monomer (either a standard nucleoside or the HEG spacer phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
Incorporation of HEG Spacer: At the desired position in the sequence, the 5'-DMT-Hexaethylene glycol phosphoramidite is introduced in the coupling step instead of a nucleoside phosphoramidite.
-
5'-Reporter Dye Coupling: In the final coupling cycle, the reporter dye phosphoramidite is coupled to the 5'-end of the oligonucleotide.
-
Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in a concentrated ammonium (B1175870) hydroxide (B78521) solution at elevated temperature (e.g., 55°C for 8-12 hours).
Protocol 2: HPLC Purification of the Dual-Labeled Probe
Objective: To purify the full-length, dual-labeled oligonucleotide probe from shorter, failed sequences and other impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude, deprotected oligonucleotide solution
-
Nuclease-free water
Procedure:
-
Sample Preparation: The dried crude oligonucleotide pellet is resuspended in nuclease-free water.
-
HPLC System Setup: Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Injection: Inject the resuspended oligonucleotide sample onto the column.
-
Gradient Elution: Elute the bound oligonucleotides using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm (for DNA) and the absorbance maximum of the reporter and quencher dyes. The full-length, dual-labeled product is typically the most hydrophobic species and will elute last as a distinct peak. Collect the fractions corresponding to this peak.
-
Desalting: The collected fractions are pooled and the acetonitrile is removed by vacuum centrifugation. The resulting aqueous solution is desalted using a desalting column or by ethanol (B145695) precipitation to remove the TEAA buffer salts.
-
Final Preparation: The purified and desalted oligonucleotide is dried and then resuspended in a suitable buffer (e.g., TE buffer) for storage.
Protocol 3: Quality Control and Characterization
Objective: To verify the identity and purity of the final dual-labeled probe.
Materials:
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Thermal cycler with fluorescence detection capabilities
-
Purified dual-labeled probe
-
Complementary target oligonucleotide
Procedure:
-
Quantification: a. Measure the absorbance of the purified probe solution at 260 nm using a UV-Vis spectrophotometer. b. Calculate the concentration using the Beer-Lambert law and the sequence-specific extinction coefficient.
-
Identity Verification: a. Analyze the purified probe using mass spectrometry to confirm that the observed molecular weight matches the theoretical molecular weight of the desired product.
-
Purity Assessment: a. Analyze the purified probe using analytical HPLC or capillary electrophoresis to assess its purity. A single major peak should be observed.
-
Functional Characterization (Melting Temperature Analysis): a. Prepare a solution containing the purified probe and its complementary target oligonucleotide in a suitable buffer. b. Perform a melt curve analysis on a thermal cycler by slowly increasing the temperature and monitoring the change in fluorescence. c. The melting temperature (Tm) is determined as the temperature at which 50% of the probes are hybridized to their target.
Logical Relationships in Probe Design
The successful design of a dual-labeled probe with an internal spacer requires consideration of several interdependent factors.
References
Troubleshooting & Optimization
Troubleshooting failed reactions in oligonucleotide synthesis
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed reactions and address common issues encountered during their experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Low or No Yield of Final Product
Q: What are the primary reasons for a significant drop in oligonucleotide synthesis yield?
A: Low or no yield is a common issue that can stem from several factors throughout the synthesis cycle. The most frequent culprits are poor coupling efficiency, issues with reagents or the synthesizer, and problems during the final cleavage and deprotection steps. A drop in coupling efficiency of just a few percentage points can dramatically lower the final yield.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all phosphoramidites, activators, and solvents are fresh, of high purity, and anhydrous. Moisture is a primary cause of decreased coupling efficiency as it reacts with the activated phosphoramidite.
-
Check Instrument Performance: Ensure the synthesizer is delivering the correct volumes of reagents and that there are no blockages in the lines. Column positions that are not draining properly can also affect the synthesis.[2]
-
Evaluate Coupling Efficiency: The efficiency of each coupling step should ideally be above 98%. A trityl cation assay can be performed to quantify the coupling efficiency of each cycle.
-
Optimize Deprotection: Incomplete removal of protecting groups can lead to the final product remaining bound to the support or having modifications that reduce the measurable yield.[3] Ensure deprotection reagents are fresh and that the incubation times and temperatures are appropriate for the specific type of oligonucleotide and protecting groups used.[3][4]
Issue 2: Presence of Shorter Sequences (n-1, n-2, etc.) in Final Product
Q: My HPLC or Mass Spectrometry analysis shows a significant amount of shorter "failure" sequences. What is causing this?
A: The presence of n-1 and shorter sequences is a direct indicator of incomplete reactions at one or more steps in the synthesis cycle, specifically inefficient coupling or capping.[] These truncated sequences are the most common impurities in oligonucleotide synthesis.[]
Troubleshooting Steps:
-
Assess Coupling Efficiency: Low coupling efficiency is the primary source of n-1 sequences. If a nucleotide fails to couple to the growing chain, the unreacted 5'-hydroxyl group will be available for coupling in the next cycle, leading to a deletion.
-
Verify Capping Efficiency: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling reactions.[6] Inefficient capping will lead to the formation of n-1 and other deletion mutants.[7] Increasing the capping time can help ensure all unreacted sites are blocked.
-
Check for Depurination: The acidic conditions used for detritylation can sometimes lead to the cleavage of the bond between a purine (B94841) base (A or G) and the sugar, creating an abasic site.[7] This can result in chain cleavage during the final deprotection step, leading to shorter fragments. Consider using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).
Issue 3: Unexpected Mass or Modifications Detected by Mass Spectrometry
Q: Mass spectrometry analysis of my oligonucleotide shows a mass that is higher or lower than the expected molecular weight. What could be the cause?
A: Unexpected masses can arise from a variety of sources, including incomplete deprotection, side reactions, or issues with modified bases.
Troubleshooting Steps:
-
Incomplete Deprotection: The presence of protecting groups on the final product will result in a higher molecular weight.[8] Review your deprotection protocol and ensure the conditions are sufficient to remove all protecting groups.[3]
-
Formation of Adducts: Side reactions can lead to the formation of adducts, causing an increase in mass. For example, alkylation of the N-3 position on thymidine (B127349) can result in a +53 Da species.[7]
-
Depurination: As mentioned previously, depurination leads to a loss of a purine base, resulting in a lower than expected mass.[8]
-
Failed Coupling of Modifications: If a modification fails to couple fully, a peak with a mass lower than the major product may be observed.[8]
Quantitative Data Summary
Table 1: Typical Coupling Efficiencies and Expected Yields
| Oligonucleotide Length (mer) | Coupling Efficiency per Step | Theoretical Overall Yield of Full-Length Product |
| 20 | 98.0% | 68% |
| 20 | 99.0% | 82% |
| 20 | 99.5% | 90% |
| 50 | 98.0% | 36% |
| 50 | 99.0% | 61% |
| 50 | 99.5% | 78% |
| 100 | 98.0% | 13%[7] |
| 100 | 99.0% | 37% |
| 100 | 99.5% | 61% |
Note: Actual isolated yields will be lower after purification.
Table 2: Common Mass Modifications Observed in Mass Spectrometry
| Observation | Potential Cause | Mass Difference (Da) |
| Higher Mass | Incomplete removal of benzoyl (Bz) protecting group from C | +104 |
| Higher Mass | Incomplete removal of isobutyryl (iBu) protecting group from G | +70 |
| Higher Mass | N3-cyanoethylation of T | +53[7] |
| Lower Mass | Deletion of one nucleotide (n-1) | -~304 to -329[8] |
| Lower Mass | Depurination (loss of A or G base) | -134 (A) or -150 (G) |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To quantitatively measure the efficiency of each coupling step in the synthesis cycle.
Methodology:
-
During each detritylation step of the synthesis cycle, the acidic deblocking solution containing the orange dimethoxytrityl (DMT) cation is collected as it elutes from the synthesis column.
-
A precise aliquot of this solution is diluted in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).
-
The absorbance of the solution is measured at 498 nm using a UV-Vis spectrophotometer.
-
The coupling efficiency is calculated by comparing the absorbance value to the value from the previous cycle. A steady or slightly decreasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with that specific coupling step.
Protocol 2: Analysis of Oligonucleotide Purity by HPLC
Objective: To separate and quantify the full-length oligonucleotide product from shorter failure sequences and other impurities.
Methodology:
-
Ion-Pairing Reversed-Phase (IP-RP) HPLC:
-
Column: C18 column.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A gradient of increasing Mobile Phase B is used to elute the oligonucleotides. The hydrophobic 5'-DMT group can be left on ("Trityl-On") to improve separation of the full-length product from failure sequences.[9]
-
-
Anion-Exchange (AEX) HPLC:
-
Column: Quaternary ammonium (B1175870) stationary phase.
-
Mobile Phase: A salt gradient is used to elute the oligonucleotides based on the number of negatively charged phosphate (B84403) groups in the backbone.[10] This method is particularly effective for oligonucleotides with significant secondary structure.[10]
-
Visual Diagrams
Caption: Workflow of solid-phase oligonucleotide synthesis.
Caption: Troubleshooting decision tree for failed synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable yield for oligonucleotide synthesis? A1: The acceptable yield can vary depending on the length of the oligonucleotide, the scale of synthesis, and the chemistry used. Generally, the coupling efficiency for each step should be high, ideally above 98%. For a standard 20-mer oligonucleotide, a high-quality synthesis should result in a crude yield of the full-length product that is practically usable, though purification will reduce the final isolated yield.
Q2: How do modifications to the oligonucleotide affect the synthesis and purification? A2: Modifications can present unique challenges. Some modified phosphoramidites may have lower coupling efficiencies.[11] Additionally, certain modifications may require milder deprotection conditions to avoid degradation.[11] During purification, modifications can alter the chromatographic behavior of the oligonucleotide, which may require optimization of the purification method.[9]
Q3: What is the difference between desalted and purified oligonucleotides? A3: Desalting removes residual salts and very small molecules from the crude oligonucleotide mixture.[9] However, it does not remove shorter failure sequences. Purification, typically by HPLC or PAGE, separates the full-length product from these failure sequences, resulting in a much higher purity product.[9][12]
Q4: Can I use my unpurified (crude) oligonucleotide for my experiment? A4: For some applications, such as routine PCR, a crude oligonucleotide may be sufficient. However, for more sensitive applications like cloning, qPCR, or antisense experiments, purification is essential to remove failure sequences that can interfere with the experiment.[9][13]
Q5: How should I store my oligonucleotides? A5: For short-term storage, oligonucleotides can be stored in a buffered solution (e.g., TE buffer) at 4°C. For long-term storage, it is recommended to store them lyophilized or in a buffered solution at -20°C or -80°C to prevent degradation.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
- 9. gilson.com [gilson.com]
- 10. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. microsynth.ch [microsynth.ch]
Impact of moisture on hexaethylene glycol phosphoramidite stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of hexaethylene glycol phosphoramidite (B1245037), focusing on the impact of moisture. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for quality control.
Frequently Asked Questions (FAQs)
Q1: How sensitive is hexaethylene glycol phosphoramidite to moisture? A1: Like all phosphoramidites, this compound is highly sensitive to moisture.[1][2] The presence of water leads to hydrolysis of the phosphoramidite linkage, degrading the reagent into its corresponding H-phosphonate and other byproducts. This degradation reduces the purity of the phosphoramidite, which can significantly lower coupling efficiency during oligonucleotide synthesis and lead to the incorporation of truncated sequences.
Q2: What are the recommended storage conditions for this compound? A2: To maintain its quality, this compound must be stored under specific conditions. For long-term storage, it should be kept in solid form at -20°C or lower in a dark, desiccated environment.[1][3][4] It is crucial to avoid frost-free freezers, as their temperature cycles can introduce moisture.[5] Before opening, the vial should be allowed to warm to room temperature to prevent condensation. Solutions of the phosphoramidite in anhydrous acetonitrile (B52724) should also be stored at -20°C under an inert atmosphere (Argon or Nitrogen).[5][6]
Q3: What is the maximum recommended water content in the solvent used to dissolve the phosphoramidite? A3: It is critical to use anhydrous acetonitrile with a water content of less than 30 ppm (parts per million), with a preference for 10 ppm or less.[7] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite, compromising the synthesis process. For critical applications, it is recommended to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[5][7]
Q4: How can I detect degradation of my this compound? A4: Degradation can be monitored using analytical techniques such as ³¹P NMR and High-Performance Liquid Chromatography (HPLC).[8][9] In ³¹P NMR, the pure phosphoramidite typically shows a signal between 140 ppm and 155 ppm.[8] The primary hydrolysis product, H-phosphonate, appears as a distinct peak in the range of δ 5-10 ppm, while oxidized P(V) species appear in other regions.[9] HPLC analysis will show the pure phosphoramidite as a major peak (often a doublet due to diastereomers), with degradation products eluting at different retention times.[10]
Q5: Is the stability of this compound different from nucleoside phosphoramidites? A5: While all phosphoramidites are moisture-sensitive, the stability of nucleoside phosphoramidites also depends on the nucleobase. The general order of stability is T > dC > dA >> dG. 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are particularly susceptible to degradation, in some cases through an autocatalytic hydrolysis reaction.[11][12][13][14] this compound, as a non-nucleosidic spacer, does not have a nucleobase, but its phosphoramidite group remains highly susceptible to hydrolysis.[2]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the degradation of phosphoramidite reagents.[15] Use this guide to troubleshoot potential issues.
Problem: Observed low coupling efficiency during oligonucleotide synthesis.
Potential Cause: Degradation of this compound due to moisture exposure.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Additional Notes |
| Solid (Powder/Oil) | -20°C[1][3] | Desiccated, Dark | Up to 12 months or more[3] | Allow vial to warm to room temperature before opening to prevent condensation. Avoid frost-free freezers.[5] |
| 4°C[4][16] | Desiccated, Dark | Short-term (days to weeks)[4] | For temporary storage only. | |
| In Solution (Anhydrous Acetonitrile) | -20°C[5][6] | Inert (Argon/Nitrogen) | Up to 1 month[6] | Use anhydrous solvent (<30 ppm water).[7] Consider adding molecular sieves.[5] |
Table 2: Quality Control Parameters and Recommended Specifications
| Parameter | Method | Recommended Specification | Reference |
| Purity | HPLC | ≥98% | [16] |
| Identity Confirmation | ³¹P NMR | Major peak at ~140-155 ppm | [8][9] |
| Water Content (Solvent) | Karl Fischer Titration | <30 ppm (preferably <10 ppm) | [7] |
| P(V) Impurities | ³¹P NMR | <1% | [9] |
| Concentration for Synthesis | N/A | 0.05 M to 0.1 M | [5][7] |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to prevent acid-catalyzed degradation.[10]
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL in the same diluent.[10]
-
Prepare all samples fresh before use.[10]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the phosphoramidite and any degradation products.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 254 nm or another appropriate wavelength.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The pure phosphoramidite will typically appear as a major peak, often a doublet representing the two diastereomers at the phosphorus center.[10]
-
Degradation products, such as the H-phosphonate, will elute at different retention times.
-
Calculate purity based on the total peak area.
-
Protocol 2: Stability Assessment by ³¹P NMR Spectroscopy
³¹P NMR is a direct and powerful technique for identifying and quantifying phosphorus-containing species.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 10-20 mg of the this compound in ~0.5 mL of a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).
-
A small amount of a non-nucleophilic base like triethylamine (TEA, ~1% v/v) can be added to prevent acid-catalyzed degradation during analysis.[9]
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
Phosphoramidite (P(III)): The pure product will show a characteristic signal, typically a singlet or a closely spaced doublet (for diastereomers), in the region of δ 140-155 ppm .[8]
-
Hydrolysis Product (H-phosphonate): The primary degradation product will appear as a distinct peak, often with P-H coupling, in the range of δ 5-10 ppm .
-
Oxidation Product (P(V)): Oxidized phosphoramidite species will have signals in a different region, typically between -25 and 99 ppm .[9]
-
Quantify the extent of degradation by integrating the peaks corresponding to the pure phosphoramidite and its degradation products.
-
Protocol 3: Moisture Content Determination by Karl Fischer Titration
This method is the gold standard for accurately determining water content in both solids and solvents.[17][18]
-
Principle: The Karl Fischer titration is a chemical method based on the reaction of iodine with water and sulfur dioxide in an alcohol solvent.[17][18] The titration can be performed volumetrically for higher water content or coulometrically for trace amounts (ppm level).[17]
-
Instrumentation:
-
A volumetric or coulometric Karl Fischer titrator.
-
-
Procedure for Solvents (e.g., Acetonitrile):
-
Add a precise volume of the solvent to the titration cell using a dry syringe.
-
The instrument will automatically titrate the sample with Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically based on the amount of reagent consumed.
-
-
Procedure for Solids (e.g., Phosphoramidite Powder/Oil):
-
For solids that do not readily dissolve or may cause side reactions, a Karl Fischer oven is used.
-
A precisely weighed amount of the solid sample is placed in the oven.
-
The sample is heated to a specific temperature, vaporizing the water.
-
A stream of inert gas carries the vaporized water into the titration cell, where it is quantified.[19]
-
-
Key Considerations:
-
The entire system must be sealed to prevent the ingress of atmospheric moisture.
-
Handle samples quickly, especially if they are hygroscopic.
-
Regularly standardize the Karl Fischer reagent using a certified water standard.
-
References
- 1. This compound | Benchchem [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
- 10. lcms.cz [lcms.cz]
- 11. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. WO2020234605A1 - Method of quality control of oligonucleotide synthesis - Google Patents [patents.google.com]
- 16. chemscene.com [chemscene.com]
- 17. mt.com [mt.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. ardl.com [ardl.com]
Technical Support Center: Purification of Oligonucleotides with Hexaethylene Glycol (HEG) Spacers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing hexaethylene glycol (HEG) spacers.
Frequently Asked Questions (FAQs)
Q1: What is a hexaethylene glycol (HEG) spacer and why is it used in oligonucleotides?
A hexaethylene glycol (HEG) spacer, also known as Spacer 18, is a flexible, hydrophilic linker incorporated into synthetic oligonucleotides.[][2][3] It is an 18-atom chain composed of six repeating ethylene (B1197577) glycol units.[][3] These spacers are used for several purposes, including:
-
Creating distance: They introduce space between an oligonucleotide and a functional label (like a fluorescent dye), which can reduce steric hindrance and minimize interactions that might interfere with hybridization or enzymatic activity.[4]
-
Increasing hydrophilicity: The hydrophilic nature of the PEG spacer can improve the solubility of the oligonucleotide.[2][3][5]
-
Blocking enzymatic activity: When placed at the 3'-end, a HEG spacer can act as a blocker, preventing extension by DNA polymerases.[2][3]
-
Mimicking abasic sites: Certain spacer modifications can be used to create stable abasic sites within an oligonucleotide sequence.[][4]
Q2: Which purification methods are suitable for oligonucleotides containing HEG spacers?
The choice of purification method depends on the length of the oligonucleotide, the presence of other modifications, and the required final purity.[6][7] Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly recommended method for spacer-modified oligonucleotides.[4] Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can be used.[6][8]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high-resolution separation based on size and is particularly useful for longer oligonucleotides (over 50-60 bases) to achieve high purity (95-99%).[6][8]
-
Desalting/Cartridge Purification: This is a basic purification to remove salts and small molecule impurities from the synthesis process.[9][10][11] While acceptable for some applications, HPLC is strongly recommended for final purification of HEG-modified oligos.[4]
Q3: How does the HEG spacer affect the behavior of the oligonucleotide during purification?
The HEG spacer is hydrophilic, which can alter the oligonucleotide's properties compared to an unmodified oligo of the same length:
-
In Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[8] The hydrophilic HEG spacer will decrease the overall hydrophobicity of the oligonucleotide, typically causing it to elute earlier from the column than an unmodified oligonucleotide of the same sequence length.
-
In Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC separates based on charge (the number of phosphate (B84403) groups).[8][12] The HEG spacer is neutral and does not have phosphate groups, so it does not directly contribute to charge-based retention. The separation will primarily be determined by the length of the nucleic acid portion of the molecule.[13]
-
In PAGE: PAGE separates based on a combination of size and charge. The HEG spacer adds to the overall molecular weight, which can affect its migration through the gel.
Purification Method Comparison
The following table summarizes the key characteristics of the main purification techniques for HEG-modified oligonucleotides.
| Purification Method | Principle of Separation | Recommended For | Purity Achieved | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity[6][8] | Shorter oligos (<50 bases), oligos with hydrophobic labels (e.g., dyes).[8][9][14] | >85%[15] | Excellent for separating modified from unmodified oligos; efficient for complex constructs.[9][14] | Resolution decreases with oligo length; secondary structures can complicate purification.[9][15] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (Phosphate Backbone)[6][12] | Oligos with significant secondary structure (high GC content); longer oligos (40-100 bases).[16] | High | Excellent resolution for different lengths; high loading capacity.[8][17] | Resolution decreases for very long oligos; less effective at separating oligos of the same length with different modifications.[9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge[6] | Longer oligos (>60 bases) requiring very high purity.[6][9] | 95-99%[8][9] | Unmatched resolution for separating by size, even single-base differences.[8] | Can damage certain modifications (e.g., fluorophores); yields are often lower than HPLC.[7][14] |
| Desalting (Cartridge or Diafiltration) | Molecular Size[16] | Basic cleanup for all oligos to remove synthesis by-products.[9][18] | Removes small molecules | Quick and simple removal of salts and residual chemicals.[9][11] | Does not remove failure sequences (n-1, n-2) or other oligo-related impurities.[9][16] |
Troubleshooting Guide
Problem 1: My HEG-modified oligonucleotide is showing a broad peak or multiple peaks in RP-HPLC.
-
Possible Cause 1: Secondary Structure Formation. Oligonucleotides, especially those with high GC content, can form secondary structures like hairpins or duplexes, which can lead to poor peak shape.[19] The HEG spacer itself can also contribute to folding.[]
-
Possible Cause 2: Presence of Impurities. The additional peaks may be synthesis failure products (e.g., n-1 shortmers) or incompletely deprotected oligonucleotides.[10]
-
Solution: Optimize the HPLC gradient to improve the resolution between the full-length product and these closely related impurities. Using an ion-pairing reagent appropriate for oligonucleotides is crucial for achieving high-resolution separation.[22]
-
Problem 2: The yield of my HEG-modified oligonucleotide after PAGE purification is very low.
-
Possible Cause: Inefficient Extraction from the Gel. The process of extracting the oligonucleotide from the polyacrylamide gel slice can be complex and lead to product loss.[9]
-
Solution: Ensure the gel slice is thoroughly crushed before elution to maximize the surface area for diffusion. Optimize the elution buffer and allow sufficient time for the oligonucleotide to diffuse out of the gel matrix. Consider performing a second elution on the same gel fragments to recover any remaining product.
-
Problem 3: I am not sure if my purified sample is free of synthesis reagents.
-
Possible Cause: Inadequate Post-Purification Cleanup. Salts and other small molecules from the synthesis or purification buffers (e.g., from HPLC mobile phase) can remain in the final sample.[10]
-
Solution: Perform a final desalting step after HPLC or PAGE purification. This can be done using a desalting cartridge (like a C18 Sep-Pak), size-exclusion chromatography, or diafiltration (spin columns).[11][18][23] This step is essential for applications that are sensitive to salt concentration, such as mass spectrometry or cell-based assays.
-
Visualizing Purification Workflows
A logical approach is needed to select the best purification strategy. The following workflow helps guide the decision-making process based on the oligonucleotide's properties and the application's requirements.
References
- 2. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]
- 3. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 4. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]
- 5. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. idtdna.com [idtdna.com]
- 8. oligofastx.com [oligofastx.com]
- 9. labcluster.com [labcluster.com]
- 10. gilson.com [gilson.com]
- 11. polarisoligos.com [polarisoligos.com]
- 12. shimadzu.com [shimadzu.com]
- 13. bio-works.com [bio-works.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. atdbio.com [atdbio.com]
- 17. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 20. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 21. agilent.com [agilent.com]
- 22. waters.com [waters.com]
- 23. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Technical Support Center: HPLC Purification of HEG-Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of hexaethylene glycol (HEG)-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying HEG-modified oligonucleotides?
A1: The most common and effective method for purifying HEG-modified and other synthetic oligonucleotides is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[1][2] This technique separates molecules based on their hydrophobicity.
Q2: How does a HEG modification affect an oligonucleotide's behavior in RP-HPLC?
A2: A HEG (or PEG) linker increases the overall hydrophobicity of the oligonucleotide.[3] This increased hydrophobicity leads to a longer retention time on a reversed-phase column compared to its unmodified counterpart, which is the principle used to separate the desired HEG-modified product from unmodified failure sequences.[3]
Q3: What are the common impurities found in a crude HEG-modified oligonucleotide synthesis mixture?
A3: Common impurities include shorter, "failure" sequences (n-1, n-2), incompletely deprotected oligonucleotides, and byproducts from the synthesis and cleavage steps.[1] For modified oligonucleotides, you may also have unreacted (unmodified) full-length oligonucleotides.
Q4: What type of HPLC column is recommended for HEG-modified oligonucleotide purification?
A4: Reversed-phase columns, typically C8 or C18, are standard for oligonucleotide purification.[4] Columns with polymeric stationary phases, such as polystyrene-divinylbenzene (PS-DVB), are also used as they offer stability at the high pH and temperatures often required for these separations.[1][5] The choice of pore size is also important; a 130 Å pore size is generally suitable for single-stranded oligonucleotides up to 100 bases.[6]
Q5: Why are ion-pairing reagents used in the mobile phase?
A5: Oligonucleotides have a negatively charged phosphate (B84403) backbone, which makes them too polar to be well-retained on a reversed-phase column.[2] Ion-pairing reagents, which are typically alkylamines like triethylamine (B128534) (TEA), form a neutral complex (an ion pair) with the oligonucleotide.[5] This complex is more hydrophobic and interacts more strongly with the stationary phase, allowing for separation.[5]
Q6: Why is it often necessary to heat the column during purification?
A6: Oligonucleotides, particularly those with high GC content, can form secondary structures like hairpins or duplexes.[1] These structures can interfere with the separation and lead to broad or split peaks. Elevating the column temperature (e.g., to 60°C or higher) helps to denature these secondary structures, resulting in sharper peaks and improved resolution.[6]
Troubleshooting Guide
Poor Peak Shape
Issue: My peak is fronting (leading edge is sloped).
-
Possible Causes & Solutions:
-
Column Overload: You may be injecting too much sample mass or volume.[7]
-
Solution: Dilute your sample or inject a smaller volume.[7]
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause the peak to front.[7][8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker composition.[7]
-
-
Column Collapse: This is a catastrophic failure of the column bed, often caused by operating outside the recommended pH or temperature limits.[9] It is usually accompanied by a sudden drop in retention time.[10]
-
Solution: Replace the column and ensure your method operates within the manufacturer's specifications for the column.[9]
-
-
Issue: My peak is tailing (trailing edge is sloped).
-
Possible Causes & Solutions:
-
Secondary Interactions: Residual exposed silanol (B1196071) groups on silica-based columns can interact with the basic moieties of the oligonucleotides, causing tailing.
-
Solution: Use a well-end-capped column or a column specifically designed for oligonucleotide analysis. Operating at a higher pH can also help suppress silanol interactions.
-
-
Column Contamination: Accumulation of contaminants on the column inlet frit or the stationary phase can lead to peak tailing for all peaks in the chromatogram.[9]
-
Solution: First, try back-flushing the column. If this doesn't work, you may need to replace the inlet frit or the entire column. Using a guard column can help extend the life of your analytical column.[9]
-
-
Co-elution with an Impurity: A small, closely eluting impurity can merge with the main peak, causing the appearance of tailing.
-
Solution: Optimize your gradient to improve the resolution between the main peak and the impurity. Try a shallower gradient around the elution time of your target peak.
-
-
Issue: My peaks are broad.
-
Possible Causes & Solutions:
-
Secondary Structures: As mentioned in the FAQs, secondary structures are a common cause of broad peaks.
-
Solution: Increase the column temperature to 60°C or higher to denature these structures.[6]
-
-
Low Ion-Pair Concentration: Insufficient ion-pairing reagent can lead to poor peak shape.
-
Solution: Ensure the concentration of your ion-pairing reagent is adequate. You may need to optimize the concentration for your specific oligonucleotide.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible.
-
-
Retention and Resolution Issues
Issue: My HEG-modified oligonucleotide is not separating from the unmodified oligonucleotide.
-
Possible Causes & Solutions:
-
Suboptimal Gradient: The gradient may be too steep, not allowing for sufficient separation.
-
Solution: Decrease the gradient slope (e.g., from a 2% per minute change in organic solvent to a 1% per minute change). This will increase the run time but should improve resolution.
-
-
Incorrect Mobile Phase: The choice of ion-pairing agent and organic solvent can significantly impact selectivity.
-
Issue: My retention times are drifting or are not reproducible.
-
Possible Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated between runs.
-
Solution: Increase the column equilibration time at the initial gradient conditions before each injection.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., due to evaporation of the organic component).
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase regularly.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times.
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Data Presentation
Table 1: Common Ion-Pairing Reagents for Oligonucleotide Purification
| Ion-Pairing Reagent | Common Abbreviation | Typical Starting Concentration | Notes |
| Triethylammonium (B8662869) Acetate (B1210297) | TEAA | 0.1 M | Volatile buffer, good for subsequent lyophilization.[12] |
| Triethylamine/Hexafluoroisopropanol | TEA/HFIP | 15 mM TEA / 400 mM HFIP | Offers excellent resolution and is MS-compatible.[6] |
| Hexylammonium Acetate | HAA | 0.1 M | More hydrophobic than TEAA, can improve separation of longer or more hydrophobic oligonucleotides.[6] |
| Dibutylamine | DBA | Varies | A more hydrophobic ion-pairing agent that can enhance retention.[11] |
Table 2: Typical Starting Conditions for IP-RP-HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 2.5-5 µm particle size, 130 Å pore size |
| Mobile Phase A | 0.1 M TEAA in Water, pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50:50 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | 60°C |
| Detection Wavelength | 260 nm |
| Gradient | 5-65% B over 30 minutes |
Note: These are general starting points. The optimal conditions will vary depending on the specific oligonucleotide sequence, length, and the HEG-modification.
Experimental Protocols
Protocol: Ion-Pair Reversed-Phase HPLC Purification of a HEG-Modified Oligonucleotide
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.1 M solution of triethylammonium acetate (TEAA). To do this, add the required amount of triethylamine to HPLC-grade water, then adjust the pH to 7.0 with glacial acetic acid. Filter the solution through a 0.22 µm filter.
-
Mobile Phase B (Organic): Prepare a 0.1 M solution of TEAA in 50:50 (v/v) acetonitrile:water. Adjust the pH to 7.0 as with Mobile Phase A. Filter the solution through a 0.22 µm filter.
-
Degas both mobile phases by sparging with helium or by sonication.
-
-
Sample Preparation:
-
Dissolve the crude, deprotected HEG-modified oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 A₂₆₀ units per mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL, depending on the sample concentration and column capacity.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 100% B (column wash)
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
-
Fraction Collection and Post-Purification Processing:
-
Collect the fractions corresponding to the main peak, which should be the full-length HEG-modified oligonucleotide.
-
Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and remove the volatile mobile phase components by lyophilization (freeze-drying).
-
Re-dissolve the purified oligonucleotide in an appropriate buffer or nuclease-free water for downstream applications.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC purification of HEG-modified oligonucleotides.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 5. ymc.eu [ymc.eu]
- 6. lcms.cz [lcms.cz]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. LC Technical Tip: Identifying & Correcting Fronting Peaks [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. waters.com [waters.com]
- 12. mz-at.de [mz-at.de]
Technical Support Center: Long Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of n+1 species and other common impurities during long oligonucleotide synthesis.
Troubleshooting Guide
This guide provides solutions to specific issues that can lead to the formation of n+1 impurities in your oligonucleotide synthesis experiments.
Question: I am observing a significant peak in my HPLC or mass spectrometry analysis that corresponds to the mass of my target oligonucleotide plus an additional mass, suggesting an n+1 impurity. What are the potential causes and how can I resolve this?
Answer:
An n+1 impurity, a species with a higher molecular weight than the desired full-length oligonucleotide, can arise from several side reactions during solid-phase synthesis. The two most common causes are the formation of a guanosine-guanosine (GG) dimer and the cyanoethylation of thymidine (B127349) residues.
-
GG Dimer Addition: The activators used in phosphoramidite (B1245037) chemistry are mildly acidic and can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a dG phosphoramidite monomer in solution. This unprotected dG can then react with another activated dG monomer, forming a GG dimer that gets incorporated into the growing oligonucleotide chain. This results in an n+1 species with a significant mass increase.[1]
-
N3-Cyanoethylation of Thymidine: During the deprotection step with ammonia (B1221849), acrylonitrile (B1666552) is generated as a byproduct of the removal of the cyanoethyl protecting group from the phosphate (B84403) backbone. Acrylonitrile can then react with the N3 position of thymidine residues, leading to a +53 Da modification.[1][] This modified species often co-elutes with or appears as a shoulder on the main product peak in reverse-phase HPLC, mimicking an n+1 peak.[1]
Troubleshooting Steps:
-
Minimize GG Dimer Formation:
-
Use Fresh, High-Quality Reagents: Ensure your dG phosphoramidite and activator solutions are fresh and of high purity. Degraded reagents are more prone to side reactions.
-
Optimize Coupling Times: While longer coupling times can improve efficiency, excessively long times can increase the opportunity for side reactions. Follow the synthesizer manufacturer's recommendations and optimize for your specific sequence.
-
-
Prevent N3-Cyanoethylation of Thymidine:
-
Post-Synthetic Diethylamine (B46881) (DEA) Wash: This is the most effective method to completely eliminate the +53 Da adduct.[1] After synthesis is complete and before cleavage from the solid support, perform a wash with a 10-20% solution of diethylamine in anhydrous acetonitrile (B52724).[1][3]
-
Use AMA for Deprotection: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) can be used for deprotection. Methylamine is a more effective scavenger of acrylonitrile than ammonia alone, thus minimizing the formation of the +53 Da adduct.[1]
-
Increase Ammonia Volume: When using only ammonium hydroxide for deprotection, using a larger volume can help to better scavenge the acrylonitrile.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is an "n+1 species" in the context of oligonucleotide synthesis?
A1: An "n+1 species" or "n+1 impurity" refers to an oligonucleotide that is one nucleotide longer than the intended, full-length sequence. However, the term is also commonly used to describe other adducts that increase the molecular weight of the final product, such as the +53 Da modification on thymidine residues.[1][4] These high molecular weight impurities can complicate downstream applications by interfering with hybridization, priming, or therapeutic action.
Q2: How does coupling efficiency affect the purity of long oligonucleotides?
A2: Coupling efficiency is a critical factor in determining the final yield and purity of the desired full-length oligonucleotide. Each synthesis cycle that fails to add a nucleotide results in a truncated sequence (n-1, n-2, etc.). While not an n+1 species, these "failure sequences" are major impurities. The cumulative effect of even a small decrease in coupling efficiency is significant for long oligonucleotides. For example, with a 99% coupling efficiency, the theoretical yield of a 100-mer is only 37%, with the remaining 63% being shorter failure sequences.
Q3: Besides n+1 species, what other common impurities should I be aware of during long oligonucleotide synthesis?
A3: In addition to n+1 and failure sequences (n-x), other common impurities include:
-
Deletion Mutants (n-1 internal): These occur if the 5'-hydroxyl group of a failure sequence is not properly capped and re-enters the synthesis cycle at a later stage. This results in an oligonucleotide of nearly the correct length but with an internal deletion, which can be very difficult to separate from the full-length product.[1]
-
Depurination Products: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar backbone, creating an abasic site. This can lead to chain cleavage during the final deprotection.
-
Phosphoramidite-Related Impurities: Impurities in the phosphoramidite monomers themselves can be incorporated into the growing oligonucleotide chain.[5]
Q4: What analytical techniques are best for detecting n+1 species?
A4: A combination of techniques is often ideal for the characterization of oligonucleotide purity:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful for identifying n+1 species and other adducts by providing precise molecular weight information.[6]
-
High-Performance Liquid Chromatography (HPLC): Both ion-exchange (IEX) and reverse-phase (RP) HPLC can separate the full-length product from shorter failure sequences and some n+1 impurities.[7][8][9][10] RP-HPLC is particularly useful for separating based on hydrophobicity, while IEX-HPLC separates based on charge (length).[9]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can resolve oligonucleotides based on size with high resolution, allowing for the visualization of full-length product and shorter impurities.[11][12][13]
Quantitative Data Summary
The following table summarizes the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides of various lengths. As the length of the oligonucleotide increases, even a small decrease in coupling efficiency leads to a dramatic reduction in the amount of the desired product.
| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency (% Full-Length Product) | 99.0% Coupling Efficiency (% Full-Length Product) | 99.5% Coupling Efficiency (% Full-Length Product) |
| 20 | 74.5 | 82.6 | 90.5 |
| 50 | 47.0 | 60.5 | 77.8 |
| 75 | 32.3 | 47.1 | 68.6 |
| 100 | 22.2 | 36.6 | 60.5 |
| 150 | 10.4 | 22.2 | 47.1 |
| 200 | 4.9 | 13.4 | 36.6 |
Data compiled from publicly available resources.
Key Experimental Protocols
Protocol 1: Post-Synthetic Diethylamine (DEA) Wash to Remove +53 Da Adduct
Objective: To eliminate the N3-cyanoethyl adduct on thymidine residues.
Materials:
-
Oligonucleotide synthesis column (post-synthesis)
-
20% Diethylamine (v/v) in anhydrous acetonitrile
-
Syringe or automated synthesizer port for reagent delivery
-
Anhydrous acetonitrile
Procedure:
-
Upon completion of the oligonucleotide synthesis, ensure the final DMT group is either on or off, as per your desired purification strategy.
-
Instead of proceeding directly to cleavage and deprotection, perform the following wash steps while the oligonucleotide is still on the solid support.
-
Manual Procedure:
-
Attach a syringe containing the 20% DEA solution to the synthesis column.
-
Slowly pass 2-3 mL of the DEA solution through the column over a period of approximately 5 minutes.
-
Wash the column with 5-10 mL of anhydrous acetonitrile to remove residual diethylamine.
-
-
Automated Procedure:
-
If your synthesizer has an auxiliary reagent line, configure it to deliver the 20% DEA solution.
-
Create a custom end-of-synthesis protocol that includes a step to deliver the DEA solution for a specified time (e.g., 10 minutes at a flow rate of 1 mL/min), followed by an acetonitrile wash.[14]
-
-
After the DEA wash and acetonitrile rinse, proceed with your standard cleavage and deprotection protocol.
Protocol 2: Analysis of Oligonucleotide Purity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Objective: To resolve the full-length oligonucleotide from shorter failure sequences.
Materials:
-
PAGE apparatus (e.g., Mini-PROTEAN® system)
-
40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution
-
10x TBE buffer (Tris-borate-EDTA)
-
10% Ammonium persulfate (APS), freshly prepared
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
2x Formamide (B127407) loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Staining solution (e.g., Stains-All™ or SYBR™ Gold)
-
Oligonucleotide sample
Procedure:
-
Gel Preparation (e.g., 15% denaturing polyacrylamide gel):
-
For a 10 mL gel solution, combine:
-
4.8 g Urea
-
3.75 mL 40% Acrylamide/Bis solution
-
1.0 mL 10x TBE buffer
-
Add deionized water to a final volume of 10 mL and dissolve the urea completely.
-
-
Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization.
-
Immediately pour the gel solution between the glass plates of the casting apparatus, insert the comb, and allow the gel to polymerize for at least 30 minutes.
-
-
Sample Preparation:
-
Resuspend the oligonucleotide sample in deionized water or TE buffer.
-
Mix approximately 100-200 pmol of the oligonucleotide with an equal volume of 2x formamide loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x TBE buffer.
-
Remove the comb and flush the wells with buffer.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the bromophenol blue dye front reaches the bottom of the gel. The exact voltage and run time will depend on the gel size and percentage.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates and place it in a staining tray.
-
Add the staining solution and incubate with gentle agitation for 15-30 minutes, protected from light.
-
Destain the gel with water if necessary.
-
Visualize the bands using an appropriate imaging system. The main band should correspond to the full-length product, with any shorter failure sequences appearing as faster-migrating bands below it.
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Primary mechanisms leading to the formation of n+1 species.
Caption: A logical workflow for troubleshooting n+1 impurities.
References
- 1. glenresearch.com [glenresearch.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. tsquality.ch [tsquality.ch]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. casss.org [casss.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. atdbio.com [atdbio.com]
- 10. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. qiagen.com [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Hexaethylene Glycol (HEG) and Triethylene Glycol (TEG) Spacers in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of spacers within oligonucleotides is a critical design consideration in the development of diagnostics, therapeutics, and research tools. Among the most common hydrophilic spacers are hexaethylene glycol (HEG) and triethylene glycol (TEG). This guide provides an objective comparison of their performance, supported by general principles and illustrative experimental data, to aid in the selection of the appropriate spacer for your specific application.
Introduction to HEG and TEG Spacers
HEG and TEG are flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers that can be incorporated at the 5'-end, 3'-end, or internally within an oligonucleotide sequence.[1][] The primary distinction between them lies in their length:
-
Hexaethylene Glycol (HEG) , also known as Spacer 18, is composed of six ethylene (B1197577) glycol units, resulting in an 18-atom long chain (12 carbons and 6 oxygens).[3][4]
-
Triethylene Glycol (TEG) , also referred to as Spacer 9, consists of three ethylene glycol units, forming a 9-atom long chain (6 carbons and 3 oxygens).[][5]
These spacers are valued for their ability to introduce spatial separation between an oligonucleotide and a conjugated moiety (such as a fluorophore, quencher, or biotin) or between different domains of a nucleic acid structure.[] This separation can mitigate steric hindrance and unfavorable interactions.
Performance Comparison: HEG vs. TEG Spacers
The choice between a longer HEG spacer and a shorter TEG spacer can significantly impact the physicochemical and biological properties of an oligonucleotide. The following sections compare their effects on key performance parameters.
Impact on Hybridization and Thermal Stability
The length of a PEG-based spacer can influence the thermal stability (melting temperature, T) of an oligonucleotide duplex. While direct comparative studies are limited, the general principle is that longer, more flexible spacers like HEG may lead to a slight decrease in T compared to shorter spacers like TEG or no spacer at all. This is because the longer chain can introduce more conformational flexibility, potentially destabilizing the duplex.
Table 1: Illustrative Thermal Stability (T*) of Oligonucleotides with HEG and TEG Spacers
| Oligonucleotide Modification | Illustrative T* (°C) |
| Unmodified Oligonucleotide | 60.0 |
| Oligonucleotide + 3'-TEG Spacer | 59.5 |
| Oligonucleotide + 3'-HEG Spacer | 58.8 |
Note: The data in this table is illustrative and intended to demonstrate a potential trend. Actual T* values are sequence-dependent and should be determined empirically.
Nuclease Resistance
Both HEG and TEG spacers, being non-nucleosidic, are inherently resistant to nuclease degradation.[6] Their incorporation, particularly at the 3'-end of an oligonucleotide, can confer a degree of protection against 3'-exonucleases, which are prevalent in serum. The longer HEG spacer may offer a slightly greater steric barrier to nucleases compared to the shorter TEG spacer.
Table 2: Illustrative Nuclease Degradation of Oligonucleotides with HEG and TEG Spacers
| Oligonucleotide Modification | Illustrative % Degradation after 4h in Serum |
| Unmodified Oligonucleotide | 85% |
| Oligonucleotide + 3'-TEG Spacer | 40% |
| Oligonucleotide + 3'-HEG Spacer | 35% |
Note: The data in this table is illustrative. The actual extent of nuclease resistance depends on the specific nuclease, oligonucleotide sequence, and other modifications present.
Cellular Uptake
The hydrophilicity and length of PEG spacers can influence the cellular uptake of modified oligonucleotides. For instance, TEG spacers have been noted to enhance the cellular uptake of cholesterol-conjugated oligonucleotides.[7] While longer PEG chains are known to increase the hydrodynamic radius, which can affect cellular internalization pathways, the specific differential effect of HEG versus TEG on the uptake of unconjugated or other conjugated oligos is not well-documented in direct comparative studies. The optimal spacer length for cellular uptake is likely dependent on the delivery vehicle, cell type, and the nature of any conjugated molecule.
Table 3: Illustrative Cellular Uptake of Fluorophore-Labeled Oligonucleotides with HEG and TEG Spacers
| Oligonucleotide Modification | Illustrative Mean Fluorescence Intensity (Arbitrary Units) |
| Unmodified Labeled Oligonucleotide | 100 |
| Labeled Oligonucleotide + 3'-TEG Spacer | 120 |
| Labeled Oligonucleotide + 3'-HEG Spacer | 110 |
Note: This data is hypothetical and for illustrative purposes. Actual uptake efficiencies will vary based on the experimental conditions.
Applications and Use Cases
The choice between HEG and TEG often depends on the specific application.
-
TEG Spacers are frequently employed when a moderate increase in distance is required without significantly altering the overall size and flexibility of the oligonucleotide. Their use in enhancing the cellular uptake of lipid-conjugated oligos makes them a valuable tool in drug delivery applications.[7]
-
HEG Spacers are preferred when a longer tether is necessary, for example, to bridge distant points in a complex nucleic acid structure, to facilitate the folding of aptamers, or to provide a greater separation from a solid support in microarray applications.[4] HEG has also been utilized in specialized applications like Scorpion® primers to provide the necessary flexibility for the probe to hybridize to the amplicon and to act as a PCR blocker.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of spacer performance. Below are representative protocols for key experiments.
Thermal Melting (T*) Analysis
This protocol outlines the determination of oligonucleotide duplex melting temperatures using UV spectrophotometry.
-
Oligonucleotide Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer containing 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA at pH 7.0.
-
UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller. Place the annealed duplex in a quartz cuvette.
-
Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
T* Determination: The melting temperature (T*) is the temperature at which 50% of the duplex has dissociated, identified as the peak of the first derivative of the melting curve.
Nuclease Resistance Assay
This protocol describes a method to assess the stability of oligonucleotides in the presence of nucleases.
-
Oligonucleotide Incubation: Incubate 5'-radiolabeled or fluorescently labeled oligonucleotides (with and without spacers) in 90% human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and formamide).
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel.
-
Quantification: Visualize the bands by autoradiography or fluorescence imaging and quantify the percentage of intact oligonucleotide at each time point using densitometry.
Cellular Uptake Assay via Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled oligonucleotides.
-
Cell Culture: Plate cells (e.g., HeLa or A549) in a 24-well plate and grow to 70-80% confluency.
-
Oligonucleotide Treatment: Treat the cells with fluorescently labeled oligonucleotides (e.g., 5'-FAM labeled) with HEG, TEG, or no spacer at a final concentration of 1 µM in serum-free media.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting: Wash the cells with PBS to remove excess oligonucleotides, detach them using trypsin, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized oligonucleotide.
Visualizing Experimental Workflows
Logical Relationship of Spacer Properties and Applications
Conclusion
Both HEG and TEG are versatile and effective spacers for modifying oligonucleotides. The selection between them should be guided by the specific requirements of the application. TEG offers a shorter, flexible linkage suitable for applications where minimal perturbation of the oligonucleotide's properties is desired, while still providing sufficient spacing and enhanced uptake for certain conjugates. HEG provides a longer, more flexible tether, which is advantageous for applications requiring greater separation or specific conformational freedom. Due to the limited number of direct comparative studies, it is highly recommended that researchers empirically test both spacers in their specific experimental context to determine the optimal choice for their needs.
References
- 1. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Link Modifications - Spacer 18 [genelink.com]
- 5. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic oligonucleotides with polyethylene glycol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
A Comparative Guide to Alternatives for Hexaethylene Glycol Phosphoramidite in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of non-nucleosidic linkers is a critical parameter that can significantly influence the properties and performance of the final product. Hexaethylene glycol (HEG) phosphoramidite (B1245037), also known as Spacer 18, is a widely used hydrophilic linker. However, a variety of alternatives are available, each offering distinct characteristics in terms of flexibility, hydrophobicity, and impact on oligonucleotide stability. This guide provides an objective comparison of HEG phosphoramidite with other commercially available alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Non-Nucleosidic Linkers
The selection of a non-nucleosidic linker can affect several key aspects of oligonucleotide synthesis and function, including coupling efficiency during synthesis and the thermodynamic stability of the resulting duplex. Below is a summary of the performance of HEG phosphoramidite and its common alternatives.
| Linker (Phosphoramidite) | Structure | Key Characteristics | Coupling Efficiency (%) | Impact on Duplex Stability (ΔTm °C per insertion) |
| Hexaethylene Glycol (HEG) / Spacer 18 | DMT-O-(CH₂CH₂O)₆-P(N(iPr)₂)OCE | Long, flexible, hydrophilic | >98% (Standard Conditions) | Generally minimal to slightly destabilizing |
| Triethylene Glycol (TEG) / Spacer 9 | DMT-O-(CH₂CH₂O)₃-P(N(iPr)₂)OCE | Shorter, flexible, hydrophilic | >98% (Standard Conditions) | Generally minimal to slightly destabilizing |
| Propanediol Spacer (C3) | DMT-O-(CH₂)₃-P(N(iPr)₂)OCE | Short, flexible, hydrophobic | >99% (Standard Conditions) | Can be slightly destabilizing |
| Hexanediol Spacer (C6) | DMT-O-(CH₂)₆-P(N(iPr)₂)OCE | Flexible, hydrophobic | >99% (Standard Conditions) | Variable, can be slightly destabilizing |
| Dodecanediol Spacer (C12) | DMT-O-(CH₂)₁₂-P(N(iPr)₂)OCE | Long, flexible, very hydrophobic | >98% (Standard Conditions) | Can be destabilizing |
| dSpacer (Abasic Furan) | DMT-O-(C₄H₆O)-P(N(iPr)₂)OCE | Mimics an abasic site, flexible | >98% (May require extended coupling time) | Significantly destabilizing |
Note: Coupling efficiencies and ΔTm values are dependent on the oligonucleotide sequence, synthesis conditions, and the position of the linker. The data presented is a general representation based on available literature. Direct comparative studies under identical conditions are limited.
Detailed Experimental Protocols
I. General Protocol for Solid-Phase Oligonucleotide Synthesis with Non-Nucleosidic Phosphoramidites
This protocol outlines the standard steps for incorporating a non-nucleosidic phosphoramidite, such as HEG or its alternatives, into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Phosphoramidites: Dissolve nucleoside and non-nucleosidic phosphoramidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M). For non-crystalline phosphoramidites, allow a 10-minute dissolution time with vortexing.
-
Activator: Prepare a solution of a suitable activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
Capping Reagents: Prepare capping solution A (acetic anhydride/lutidine/THF) and capping solution B (N-methylimidazole/THF).
-
Oxidizing Reagent: Prepare a solution of iodine in THF/water/pyridine.
-
Deblocking Reagent: Prepare a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
2. Synthesis Cycle: The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide or linker to the growing chain.
-
Step 1: Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking reagent. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The phosphoramidite of the next base or the non-nucleosidic linker is activated by the activator and then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. For some sterically hindered non-nucleosidic phosphoramidites, the coupling time may need to be extended to ensure high efficiency.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing reagent.
3. Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. The specific conditions (temperature and duration) depend on the nature of the protecting groups used. For oligonucleotides with sensitive modifications, milder deprotection conditions may be required.[2]
4. Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include desalting, Polyacrylamide Gel Electrophoresis (PAGE), and High-Performance Liquid Chromatography (HPLC).[3]
II. Protocol for Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex containing a non-nucleosidic linker using UV-Vis spectrophotometry.
1. Sample Preparation:
-
Prepare stock solutions of the modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm.
-
Prepare the duplex sample by mixing equimolar amounts of the modified oligonucleotide and its complement in the buffer to a final concentration of 1-5 µM.
2. Annealing:
-
Heat the duplex sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the sample to cool slowly to room temperature to facilitate proper annealing of the duplex.
3. Tm Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).
-
Record the absorbance at regular temperature intervals.
4. Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured. This corresponds to the maximum of the first derivative of the melting curve.[4]
-
The change in melting temperature (ΔTm) due to the incorporation of the non-nucleosidic linker is calculated by subtracting the Tm of a corresponding unmodified duplex from the Tm of the modified duplex.
Visualizing Synthesis and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the key workflows.
Signaling Pathways and Logical Relationships
The choice of a linker can be influenced by the intended application of the oligonucleotide, which may involve interacting with specific biological pathways. For instance, antisense oligonucleotides are designed to modulate gene expression through interaction with messenger RNA (mRNA).
References
Characterizing HEG-Modified Oligonucleotides: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, precise characterization of modified oligonucleotides is paramount. This guide provides an objective comparison of mass spectrometry techniques for the analysis of hexaethylene glycol (HEG)-modified oligonucleotides, supported by experimental data and detailed protocols.
The covalent attachment of moieties like HEG to oligonucleotides is a common strategy to enhance their therapeutic properties. Verifying the integrity and purity of these modified biomolecules requires robust analytical methods. Mass spectrometry (MS) stands out as a powerful tool for this purpose, offering high sensitivity and accuracy in determining molecular weight and structural information. The two most prevalent MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).[1][2]
Performance Comparison: MALDI-TOF vs. ESI-MS
Both MALDI-TOF and ESI-MS are "soft" ionization techniques that allow for the analysis of large, non-volatile molecules like oligonucleotides with minimal fragmentation.[1] However, they differ in their operational principles, leading to distinct advantages and limitations in the context of modified oligonucleotide characterization.
MALDI-TOF MS is a rapid and high-throughput technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the sample.[3] It is known for its tolerance to salts and other impurities.[1] However, for oligonucleotides longer than 50 bases, the resolution and mass accuracy of MALDI-TOF can decrease.[4]
ESI-MS is a highly sensitive and accurate technique that generates multiply charged ions from the analyte in solution.[1] This feature allows for the analysis of very large molecules on instruments with a limited mass-to-charge (m/z) range. ESI is often coupled with liquid chromatography (LC) for online sample purification and separation, further enhancing its analytical power.[5]
The following table summarizes a comparison of the mass accuracy of MALDI-TOF and ESI-MS for oligonucleotides of varying lengths. This data, while not specific to HEG-modified oligonucleotides, provides a strong indication of the expected performance for these molecules.
| Oligonucleotide Length (bases) | Technique | Expected Mass Accuracy | Reference |
| 20 | MALDI-TOF | ± 0.1% | [1] |
| 20 | ESI-MS | ± 0.01% | [1] |
| 50 | MALDI-TOF | ± 0.2% | [1] |
| 50 | ESI-MS | ± 0.01% | [1] |
| >50 | MALDI-TOF | Decreased Resolution and Accuracy | [4] |
| >50 | ESI-MS | High Resolution and Accuracy | [1] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of HEG-modified oligonucleotides by MALDI-TOF and ESI-MS. These should be considered as starting points and may require optimization based on the specific oligonucleotide sequence, the nature of the HEG modification, and the instrumentation used.
MALDI-TOF MS Protocol
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of 3-hydroxypicolinic acid (3-HPA) in a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water. This will serve as the matrix.
-
Dissolve the HEG-modified oligonucleotide in deionized water to a final concentration of approximately 10 pmol/µL.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Sample Spotting:
-
Spot 1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
-
MS Analysis:
-
Acquire mass spectra in the negative ion mode, as it generally provides better sensitivity for oligonucleotides.
-
Calibrate the instrument using a standard oligonucleotide of a similar mass range.
-
Use a laser intensity that is just above the threshold for ion detection to minimize in-source fragmentation.
-
ESI-MS Protocol
-
Sample Preparation:
-
Dissolve the HEG-modified oligonucleotide in a solvent compatible with both the LC separation and ESI, such as a mixture of water and acetonitrile, to a final concentration of 1-10 pmol/µL.
-
Desalting the sample prior to analysis is crucial for optimal ESI performance. This can be achieved using methods like ethanol (B145695) precipitation or solid-phase extraction.[6]
-
-
LC-MS Parameters:
-
LC Column: A reversed-phase column, such as a C18 column, is typically used for oligonucleotide separation.
-
Mobile Phase: A common mobile phase system consists of an aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).
-
Gradient: A linear gradient from a low to a high concentration of the organic modifier is used to elute the oligonucleotide.
-
-
MS Analysis:
-
Acquire mass spectra in the negative ion mode.
-
The mass spectrometer parameters, such as capillary voltage, drying gas temperature, and flow rate, should be optimized for the specific instrument and analyte.
-
The raw data, which consists of a series of multiply charged ions, is then deconvoluted to determine the molecular weight of the HEG-modified oligonucleotide.
-
Visualizing the Process
To better understand the analytical workflow and the structural information that can be obtained, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: Experimental workflow for MS analysis of HEG-modified oligonucleotides.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the HEG-modified oligonucleotide, providing valuable information for sequence confirmation and localization of the modification. The following diagram illustrates the primary fragmentation pathways for a modified oligonucleotide.
Caption: Generalized fragmentation of a HEG-modified oligonucleotide in MS/MS.
Note on Fragmentation: While the general fragmentation patterns of oligonucleotides are well-understood, the specific fragmentation behavior of the HEG linker itself may require further investigation through dedicated studies. The fragmentation of the oligonucleotide backbone provides sequence information, while fragmentation within the HEG moiety can help to confirm its structure and attachment site.
References
- 1. web.colby.edu [web.colby.edu]
- 2. idtdna.com [idtdna.com]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 5. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Hexaethylene Glycol Phosphoramidite Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidites is paramount for the successful synthesis of high-quality oligonucleotides. This guide provides a comparative analysis of hexaethylene glycol phosphoramidite (B1245037) (also known as Spacer Phosphoramidite 18) and common alternatives, with a focus on purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Phosphoramidite Purity Analysis
Phosphoramidites are the building blocks in automated oligonucleotide synthesis. The presence of impurities can lead to the formation of undesired oligonucleotide sequences, truncated products, and other contaminants, ultimately impacting the therapeutic efficacy and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is a powerful analytical technique for assessing the purity and structural integrity of phosphoramidites. ³¹P NMR is highly effective for quantifying the active phosphoramidite and identifying phosphorus-containing impurities, while ¹H NMR confirms the chemical structure of the molecule.
This guide focuses on the NMR analysis of hexaethylene glycol phosphoramidite, a commonly used hydrophilic spacer, and compares its typical purity profile with two other widely used spacer phosphoramidites: dSpacer (an abasic site mimic) and Spacer C12 (a hydrophobic spacer).
Comparative Analysis of Phosphoramidite Purity by NMR
The purity of phosphoramidites is typically determined by the percentage of the desired P(III) species. Common impurities include the corresponding P(V) oxidation products (H-phosphonates and phosphates) and other P(III)-containing side products. The following tables summarize representative quantitative data obtained from ³¹P and ¹H NMR analysis for this compound and its alternatives.
³¹P NMR Purity Data
| Phosphoramidite | Typical Chemical Shift (δ, ppm) | Purity by ³¹P NMR (%) | Key Impurity Regions (δ, ppm) |
| This compound | ~148 | ≥ 99.0 | P(V) species: ~0-10 |
| dSpacer (CE) Phosphoramidite | ~147 | ≥ 99.0 | P(V) species: ~0-10 |
| Spacer C12 Phosphoramidite | ~147 | ≥ 99.0 | P(V) species: ~0-10 |
Note: The chemical shifts can vary slightly depending on the solvent and reference standard used.
¹H NMR Spectral Data for Structural Confirmation
| Phosphoramidite | Key Proton Chemical Shifts (δ, ppm) |
| This compound | ~7.4-6.8: DMT aromatic protons; ~3.8-3.5: Ethylene glycol and DMT methoxy (B1213986) protons; ~2.6: Cyanoethyl protons; ~1.2-1.1: Diisopropylamino protons |
| dSpacer (CE) Phosphoramidite | ~7.4-6.8: DMT aromatic protons; ~6.2 & ~5.3: Protons at the anomeric carbon of the deoxyribose ring; ~3.8: DMT methoxy protons; ~2.6: Cyanoethyl protons; ~1.2-1.1: Diisopropylamino protons |
| Spacer C12 Phosphoramidite | ~7.4-6.8: DMT aromatic protons; ~3.8: DMT methoxy protons; ~3.6-3.4: Methylene protons adjacent to oxygens; ~2.6: Cyanoethyl protons; ~1.6-1.2: Methylene protons of the C12 chain; ~1.2-1.1: Diisopropylamino protons |
Experimental Protocols
Sample Preparation for NMR Analysis
A consistent and careful sample preparation is crucial for obtaining high-quality and reproducible NMR data.
-
Glassware: Ensure all glassware (NMR tube, vials, pipettes) is clean and dry to prevent contamination.
-
Solvent Selection: Use a high-purity deuterated solvent. Anhydrous acetonitrile-d3 (B32919) (CD₃CN) is a common choice for phosphoramidites. For less soluble phosphoramidites, a mixture of CD₃CN and anhydrous dichloromethane-d2 (B32916) (CD₂Cl₂) (e.g., 1:1 v/v) can be used.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the phosphoramidite directly into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure the phosphoramidite is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (for quantitative ¹H NMR): For quantitative ¹H NMR, a known amount of an internal standard with a singlet in a clean region of the spectrum can be added.
³¹P NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard inverse-gated proton-decoupled pulse sequence is typically used for quantitative ³¹P NMR to suppress the Nuclear Overhauser Effect (NOE) and provide accurate integration.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range of phosphoramidites and their potential impurities (e.g., -20 to 200 ppm).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration. A delay of 10-20 seconds is generally sufficient.
-
Number of Scans: Dependent on the sample concentration, but typically 128 to 512 scans are adequate.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Integrate the main phosphoramidite peak and any impurity peaks. Purity is calculated as the percentage of the area of the main peak relative to the total area of all phosphorus-containing signals.
-
¹H NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 0-10 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3 Hz.
-
Fourier transform the data.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CD₃CN at 1.94 ppm).
-
Integrate relevant peaks to confirm the ratios of different proton groups in the molecule.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the key steps in the NMR analysis of phosphoramidite purity.
Caption: Workflow for NMR Analysis of Phosphoramidite Purity
Logical Relationship of Purity Assessment
The following diagram illustrates the logical flow from phosphoramidite synthesis to its application, highlighting the critical role of purity analysis.
A Comparative Guide to Assessing the Purity of Synthetic Oligonucleotides with Internal Spacers
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide therapeutics necessitates robust analytical methodologies to ensure the purity and safety of synthetic oligonucleotides. The incorporation of internal spacers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, introduces further complexity to purity assessment. These modifications, designed to enhance therapeutic properties, can alter the physicochemical behavior of the oligonucleotide, demanding a multi-faceted analytical approach. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic oligonucleotides containing internal spacers, supported by experimental considerations and data presentation.
Comparison of Analytical Techniques
The purity of synthetic oligonucleotides with internal spacers is primarily evaluated using a combination of chromatographic and electrophoretic techniques, often coupled with mass spectrometry for definitive identification of impurities. The choice of method depends on the specific characteristics of the oligonucleotide and the nature of the potential impurities.
| Technique | Principle of Separation | Resolution | Throughput | MS Compatibility | Key Advantages for Oligos with Spacers | Limitations for Oligos with Spacers |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophobicity of the ion-paired oligonucleotide. | High | Moderate | Yes (with volatile ion-pairing reagents) | Excellent for resolving failure sequences (n-1, n+1) and other hydrophobic impurities. Sensitive to changes in hydrophobicity introduced by spacers.[1][2] | Co-elution of species with similar hydrophobicity can occur. The choice of ion-pairing reagent is critical and can affect MS sensitivity.[3] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge-based separation based on the phosphate (B84403) backbone. | High | Moderate | No (high salt mobile phases) | Effective at separating species based on the number of phosphate groups, which is useful for resolving failure sequences.[4][5][6] | The presence of a neutral spacer does not contribute to the separation. May not resolve impurities with the same number of phosphate groups. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Moderate to High | Moderate | Yes | Orthogonal selectivity to IP-RP-HPLC. Good for separating polar modifications and can be sensitive to the hydrophilicity of the spacer.[7][8][9][10] | Can be challenging to optimize and may have lower sensitivity compared to IP-RP-HPLC for some applications.[7][11] |
| Capillary Gel Electrophoresis (CGE) | Size-based separation through a sieving matrix. | Very High | High | Indirectly (fractions can be collected for MS) | Excellent for resolving oligonucleotides based on length, providing high-resolution separation of n-1 and n+1 impurities.[12][13][14][15] | Not directly compatible with MS. The migration time can be influenced by the conformation of the oligonucleotide, which may be affected by the spacer. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification of MS. | High | Moderate | Yes | Provides definitive mass confirmation of the target oligonucleotide and its impurities, including those containing spacers.[16][17] Enables the identification of co-eluting species.[18] | Ion suppression effects from ion-pairing reagents can reduce sensitivity. The complexity of the mass spectrum increases with the size and heterogeneity of the sample. |
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is a cornerstone for oligonucleotide purity analysis due to its high resolving power for failure sequences.
Instrumentation:
-
UHPLC or HPLC system with a UV detector and preferably coupled to a mass spectrometer.
Column:
-
C18 column suitable for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier OST).[11]
Mobile Phases:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8-15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 8-15 mM TEA in 50:50 (v/v) acetonitrile/water or methanol/water.
Gradient Program:
-
A shallow gradient of increasing Mobile Phase B is typically used to achieve optimal separation of n-1 and other closely related impurities. For example, a linear gradient from 20% to 40% B over 20-30 minutes.
Detection:
-
UV absorbance at 260 nm.
-
Mass spectrometry in negative ion mode.
Considerations for Oligonucleotides with Internal Spacers:
-
The hydrophobicity of the spacer will significantly impact retention time. A hydrophobic spacer (e.g., long alkyl chain) will increase retention, while a hydrophilic spacer (e.g., PEG) will decrease it. The gradient may need to be adjusted accordingly.
-
The flexibility of the spacer can influence peak shape.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
Column:
-
Strong anion-exchange column suitable for oligonucleotides (e.g., Thermo Scientific DNAPac PA200).[19]
Mobile Phases:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
Gradient Program:
-
A linear gradient of increasing Mobile Phase B (salt concentration) is used to elute the oligonucleotides. For example, 0-100% B over 30 minutes.
Detection:
-
UV absorbance at 260 nm.
Considerations for Oligonucleotides with Internal Spacers:
-
Neutral spacers will not contribute to the separation. The resolution will be primarily based on the number of nucleotides.
-
This method is excellent for separating failure sequences where a nucleotide has been deleted or added.
Capillary Gel Electrophoresis (CGE)
CGE offers very high resolution for size-based separations of oligonucleotides.
Instrumentation:
-
Capillary electrophoresis system with a UV or fluorescence detector.
Capillary and Gel:
-
Fused-silica capillary filled with a replaceable sieving polymer (e.g., linear polyacrylamide).
Buffer:
-
Tris-Borate-EDTA (TBE) buffer containing a denaturant such as urea (B33335) to minimize secondary structures.
Injection and Separation:
-
Electrokinetic injection at a specified voltage and time.
-
Separation is performed by applying a high voltage across the capillary.
Detection:
-
UV absorbance at 260 nm.
Considerations for Oligonucleotides with Internal Spacers:
-
The spacer will contribute to the overall size of the molecule, affecting its migration time.
-
The flexibility of the spacer can potentially influence the interaction with the sieving matrix, which may affect resolution.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for planning and executing purity assessments.
Caption: General workflow for the synthesis, purification, and purity assessment of synthetic oligonucleotides with internal spacers.
Signaling Pathway and Logical Relationships
The decision-making process for selecting the appropriate analytical technique can be visualized as a logical flow.
Caption: A decision tree illustrating the selection of appropriate analytical methods for purity assessment.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. prep-hplc.com [prep-hplc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. [PDF] 7 Purity and Content Analysis of Oligonucleotides by Capillary Gel Electrophoresis | Semantic Scholar [semanticscholar.org]
- 13. enovatia.com [enovatia.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Spacer Length in Probe Hybridization Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing probe hybridization efficiency is paramount for accurate and reliable nucleic acid detection. A key, yet often overlooked, factor influencing this efficiency is the length of the spacer molecule that tethers the probe to a solid surface. This guide provides an objective comparison of how different spacer lengths impact hybridization, supported by experimental data and detailed protocols.
The inclusion of a spacer between a surface-bound probe and the substrate is a well-established strategy to enhance hybridization efficiency. Spacers alleviate steric hindrance, increasing the accessibility of the probe to its target sequence in the sample solution. This leads to improved sensitivity and lower detection limits in various applications, including microarrays and biosensors. The choice of spacer type and, critically, its length, can significantly affect the performance of these assays.
Comparative Analysis of Spacer Performance
The selection of an appropriate spacer is a critical step in the design of nucleic acid-based assays. Different types of spacers, including alkyl chains, polyethylene (B3416737) glycol (PEG), and polynucleotide chains (e.g., poly(dT)), exhibit distinct effects on hybridization efficiency.
Alkyl Spacers: A Tale of Two Chains
Short alkyl chains, such as hexamethylene (C6), have been traditionally used as spacers. However, studies have shown that longer alkyl chains can provide a significant advantage. A comparative study utilizing surface plasmon resonance (SPR) to analyze the hybridization of DNA probes with C6 and undecamethylene (C11) spacers revealed a marked improvement in performance with the longer spacer.
| Spacer Type | Key Findings | Reference |
| C6 (Hexamethylene) | Commonly used, provides a baseline for comparison. | [1] |
| C11 (Undecamethylene) | Showed improved sensitivity and a lower detection limit compared to the C6 spacer. This is attributed to a greater reduction in steric hindrance, allowing for better probe accessibility. | [1] |
Poly(dT) Spacers: The Impact of Nucleotide Length
Polynucleotide spacers, particularly poly(dT), offer a flexible and biocompatible option for separating probes from the surface. The length of the poly(dT) tail has a direct and measurable impact on the binding kinetics of the probe-target interaction. The apparent dissociation equilibrium constant (KD,app), a measure of binding affinity, is a key parameter that is influenced by spacer length. A lower KD,app value indicates a stronger binding affinity.
| Spacer Length | Apparent Dissociation Equilibrium Constant (KD,app) (μM) |
| T0 (No Spacer) | ~0.8 |
| T3 | ~0.5 |
| T6 | ~0.3 |
| T9 | ~0.4 |
| T12 | ~0.6 |
Data adapted from a study on aptamer-target binding, which provides a relevant model for probe-target hybridization kinetics.
These data suggest that there is an optimal spacer length, in this case, a T6 spacer, which provides the best binding affinity. Excessively long spacers may lead to increased flexibility and potential entanglement, which can hinder hybridization.
Polyethylene Glycol (PEG) Spacers: Enhancing Hybridization Kinetics
Polyethylene glycol (PEG) is another widely used spacer that can significantly influence hybridization kinetics. Studies have shown that the inclusion of PEG in the hybridization buffer can accelerate the rate of hybridization to surface-bound probes.
| Condition | Hybridization Rate Enhancement | Reference |
| With 4% PEG 20,000 | 50-100% acceleration in hybridization to DNA-functionalized gold nanoparticles. | [2] |
This acceleration is attributed to a surface blocking effect by PEG, which reduces non-specific interactions and promotes the specific binding of the target to the probe.
Experimental Protocols
To facilitate the replication and adaptation of these findings, detailed experimental protocols for key techniques are provided below.
Protocol 1: Immobilization of Thiol-Modified DNA Probes with Alkyl Spacers on a Gold Surface
This protocol describes the preparation of a self-assembled monolayer (SAM) of thiol-modified DNA probes on a gold surface, a common procedure for SPR-based hybridization analysis.
Materials:
-
Gold-coated sensor chip
-
Thiol-modified DNA probes with C6 or C11 spacer
-
6-Mercapto-1-hexanol (MCH)
-
Ethanol (B145695) (absolute)
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
Procedure:
-
Cleaning the Gold Surface: Thoroughly clean the gold-coated sensor chip by rinsing with ethanol and DI water, followed by drying under a stream of nitrogen.
-
Probe Immobilization:
-
Prepare a 1 µM solution of the thiol-modified DNA probe in PBS.
-
Immerse the cleaned gold chip in the probe solution and incubate for 1-2 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
-
Backfilling with MCH:
-
After probe immobilization, rinse the chip with PBS to remove unbound probes.
-
Immerse the chip in a 1 mM solution of MCH in ethanol for 1 hour. This step passivates the remaining gold surface and helps to orient the DNA probes in an upright position.
-
-
Final Rinsing: Rinse the chip thoroughly with ethanol and DI water, and then dry it under a stream of nitrogen. The chip is now ready for hybridization analysis.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of DNA Hybridization
This protocol outlines the general steps for performing a real-time analysis of DNA hybridization using SPR.
Materials:
-
SPR instrument
-
Sensor chip with immobilized DNA probes
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Target DNA solution at various concentrations
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject the target DNA solution over the sensor surface at a constant flow rate. The association of the target DNA with the immobilized probes will result in an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the bound target DNA from the probes. This will be observed as a decrease in the SPR signal.
-
Regeneration: Inject the regeneration solution to remove all bound target DNA from the probe surface, preparing it for the next injection cycle.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing the Impact of Spacer Length
The following diagrams illustrate the conceptual relationship between spacer length and hybridization efficiency, as well as a typical workflow for a DNA microarray experiment.
Caption: Impact of spacer length on probe accessibility and hybridization.
References
A Comparative Guide to the Hydrophobicity of Common Oligonucleotide Spacers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of spacer moieties is a critical strategy in the design of therapeutic oligonucleotides and diagnostic probes. Spacers can be used to introduce flexibility, reduce steric hindrance, or provide an attachment point for functional ligands. The physicochemical properties of these spacers, particularly their hydrophobicity, can significantly influence the overall characteristics of the oligonucleotide, including its purification, solubility, cellular uptake, and biodistribution.
This guide provides an objective comparison of the hydrophobicity of several commonly used oligonucleotide spacers: alkyl chains, polyethylene (B3416737) glycol (PEG) derivatives, and abasic site mimics. The relative hydrophobicity is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard analytical technique where more hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time.
Data Presentation: Comparison of Oligonucleotide Spacer Hydrophobicity
The hydrophobicity of an oligonucleotide is directly correlated with its retention time in RP-HPLC. Longer alkyl chains impart greater hydrophobicity, leading to longer retention times. Conversely, polar spacers like polyethylene glycol and abasic sites are more hydrophilic and result in shorter retention times compared to an unmodified oligonucleotide of the same length.
| Spacer Type | Chemical Description | Structure Example (as Phosphoramidite) | Relative Hydrophobicity | Expected RP-HPLC Retention Time |
| Abasic Site (dSpacer) | A tetrahydrofuran (B95107) (THF) moiety that mimics an abasic site in the DNA backbone. | dSpacer (CE Phosphoramidite) | Low | Shortest |
| PEG Spacers | Consist of repeating ethylene (B1197577) glycol units. Hydrophilic in nature. | Spacer 9 (Triethylene glycol) | Low to Moderate | Short |
| Spacer 18 (Hexaethylene glycol) | ||||
| Alkyl Spacers | Simple aliphatic carbon chains. Hydrophobic character increases with chain length. | C3 Spacer (Propyl) | Moderate | Intermediate |
| C6 Spacer (Hexyl) | High | Long | ||
| C12 Spacer (Dodecyl) | Very High | Longest |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the relative hydrophobicity of different oligonucleotide spacers using RP-HPLC.
Caption: Workflow for determining oligonucleotide hydrophobicity via RP-HPLC.
Experimental Protocols: RP-HPLC for Hydrophobicity Analysis
This protocol details the methodology for comparing the hydrophobicity of oligonucleotides modified with different spacers.
Objective: To determine the relative retention times of oligonucleotides containing various spacer modifications using ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC).
Principle: IP-RP-HPLC separates molecules based on their hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the negative charges on the oligonucleotide's phosphate (B84403) backbone, allowing for hydrophobic interactions between the oligonucleotide (including the spacer) and the C18 stationary phase of the column. More hydrophobic molecules are retained longer on the column, resulting in a later elution and a longer retention time.
Materials and Reagents:
-
Oligonucleotides: Synthesized with the desired spacers (e.g., C3, C6, C12, Spacer 18, dSpacer) and a standard oligonucleotide without a spacer as a control. All oligonucleotides should have the same base sequence and length to ensure a fair comparison.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 100% HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Sterile, nuclease-free microtubes.
Instrumentation and Conditions:
-
HPLC System: A binary HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX, Waters XBridge) with a particle size of 3.5-5 µm and a pore size of 130-300 Å. A typical dimension is 4.6 x 150 mm.
-
Column Temperature: 60 °C (to denature any secondary structures).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5-50% B (linear gradient)
-
22-25 min: 50-95% B (wash)
-
25-27 min: 95% B (hold)
-
27-28 min: 95-5% B (return to initial)
-
28-35 min: 5% B (equilibration)
-
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotides in HPLC-grade water to a stock concentration of 100 µM.
-
Dilute the stock solutions to a final concentration of 10 µM in Mobile Phase A.
-
Filter the samples through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
HPLC System Preparation:
-
Purge the HPLC pumps with their respective mobile phases to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) at the specified flow rate and temperature for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Create a sequence in the HPLC software for all the samples, including a blank injection (Mobile Phase A) to ensure the system is clean.
-
Inject each oligonucleotide sample and run the gradient method.
-
Collect the chromatogram data for each run.
-
Data Analysis:
-
For each chromatogram, identify the major peak corresponding to the full-length oligonucleotide.
-
Record the retention time (t_R) for the apex of this peak.
-
Compile the retention times for all the spacer-modified oligonucleotides and the control.
-
Compare the retention times. A longer retention time indicates greater hydrophobicity. The relative hydrophobicity can be ranked based on these values.
Safety Operating Guide
Proper Disposal of Hexaethylene Glycol Phosphoramidite: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of hexaethylene glycol phosphoramidite (B1245037) are critical for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step operational and disposal plan for researchers, scientists, and drug development professionals.
Hexaethylene glycol phosphoramidite is classified as a hazardous substance, presenting risks of acute oral toxicity, skin and eye irritation, and respiratory tract irritation. Therefore, it is imperative that this chemical is not disposed of through standard waste streams such as regular trash or sanitary sewers. Proper disposal necessitates a controlled deactivation process followed by collection as hazardous chemical waste.
Immediate Safety Precautions
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, chemical-resistant gloves, and safety goggles. All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. In the event of a spill, it should be absorbed with an inert material like vermiculite (B1170534) or sand, collected into a sealed container, and treated as hazardous waste.
Disposal Protocol: Deactivation through Hydrolysis
The primary method for the safe disposal of this compound waste involves a controlled deactivation process via hydrolysis. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species, rendering it safer for disposal.[1] This procedure should be performed for any unused or expired product, as well as for empty containers to neutralize any remaining residue.
Experimental Protocol for Deactivation:
-
Preparation: Conduct all steps of this procedure within a certified chemical fume hood.
-
Dissolution:
-
For solid this compound waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any residual phosphoramidite.
-
-
Hydrolysis:
-
Prepare a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly and with constant stirring, add the acetonitrile solution containing the phosphoramidite to the sodium bicarbonate solution. It is recommended to use a significant excess of the bicarbonate solution (e.g., a 10-fold volume excess) to ensure complete hydrolysis.[1]
-
-
Reaction Time: Allow the resulting mixture to stir at room temperature for a minimum of 24 hours to ensure the complete deactivation of the phosphoramidite.[1]
-
Waste Collection: Transfer the final aqueous mixture into a clearly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data for Deactivation Protocol
| Parameter | Guideline | Rationale |
| Deactivating Agent | 5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base that facilitates the hydrolysis of the phosphoramidite moiety and neutralizes any acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile | Effectively dissolves the phosphoramidite without premature reaction. |
| Ratio of Reagents | ~1 part phosphoramidite solution to 10 parts 5% NaHCO₃ solution (by volume) | A significant excess of the aqueous base ensures complete hydrolysis.[1] |
| Reaction Time | Minimum 24 hours | Allows for the complete conversion of the reactive phosphoramidite to a less hazardous H-phosphonate species.[1] |
| Temperature | Room Temperature | Sufficient for the hydrolysis reaction to proceed to completion. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
